7-Chloro-4-fluoro-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOMVXXEGFXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-28-9 | |
| Record name | 881190-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Chloro-4-fluoro-1-indanone chemical properties
An In-depth Technical Guide to 7-Chloro-4-fluoro-1-indanone: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a privileged scaffold in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the aromatic ring significantly modulates the molecule's electronic properties, reactivity, and ultimately, its utility as a synthetic intermediate. This guide provides a comprehensive technical overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and reactivity of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile building block for the synthesis of novel, biologically active compounds.
Introduction: The Significance of the Indanone Scaffold
Indanones are prominent structural motifs found in a variety of natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3] The 1-indanone core, in particular, is a key intermediate in the synthesis of numerous therapeutic agents.[4] The introduction of halogen atoms, such as chlorine and fluorine, onto the indanone framework is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate bioavailability.[5] this compound (CAS No: 881190-28-9) emerges as a valuable building block, offering a unique combination of substituents to explore novel chemical space in drug discovery programs.
Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is foundational to its application in synthesis. While extensive experimental data for this compound is not widely published, its core properties can be summarized based on available data and comparison with analogous structures.
| Property | Value | Reference(s) |
| CAS Number | 881190-28-9 | [6][7][8] |
| Molecular Formula | C₉H₆ClFO | [9] |
| Molecular Weight | 182.58 g/mol | [6] |
| Monoisotopic Mass | 184.00912 Da | [9] |
| Appearance | Predicted: White to off-white or pale yellow solid | [5] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | [5] |
| Storage | Store at room temperature, sealed in a dry environment. | [6] |
Spectroscopic Profile
Structural elucidation relies on a combination of spectroscopic techniques. The following profile for this compound is predicted based on its structure and data from analogous compounds, such as 5-fluoro-1-indanone and other substituted indanones.[5][10][11]
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Region: Two signals expected for the two aromatic protons, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. - Aliphatic Region: Two distinct multiplets, likely triplets or more complex patterns, corresponding to the two methylene (-CH₂-) groups of the five-membered ring. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~200-207 ppm).[11] - Aromatic Carbons: Six distinct signals, with the carbon directly bonded to fluorine exhibiting a large ¹JCF coupling constant. - Aliphatic Carbons: Two signals in the upfield region (~25-40 ppm).[11] |
| Infrared (IR) Spectroscopy | - A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹.[5][10] - Bands corresponding to aromatic C=C stretching (~1480-1600 cm⁻¹).[10] - A strong band for C-F stretching (~1250 cm⁻¹).[10] - Aliphatic and aromatic C-H stretching bands.[10] |
| Mass Spectrometry (MS) | - Molecular Ion Peak: [M]⁺ at m/z ≈ 184 and 186 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Key Fragment: A significant fragment corresponding to the loss of carbon monoxide ([M-CO]⁺) at m/z ≈ 156/158.[5] |
Predicted Mass Spectrometry Collision Cross Section (CCS) Data [9]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.01640 | 132.6 |
| [M+Na]⁺ | 206.99834 | 144.4 |
| [M-H]⁻ | 183.00184 | 136.5 |
Synthesis and Reactivity
Proposed Synthesis: Intramolecular Friedel-Crafts Acylation
The most common and robust method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride.[5][12] This approach ensures high regioselectivity for the cyclization.
Diagram 1: Proposed Synthesis of this compound
A plausible two-step synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
Causality: This protocol is designed based on established procedures for similar transformations.[12] The conversion of the carboxylic acid to the more reactive acyl chloride (Step 1) is crucial for facilitating the subsequent intramolecular electrophilic aromatic substitution, which is catalyzed by a strong Lewis acid like AlCl₃ (Step 2).
Step 1: Preparation of 3-(2-Chloro-5-fluorophenyl)propanoyl chloride
-
To a stirred solution of 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C under a nitrogen atmosphere.
-
Add a solution of the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride (from Step 1) in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three key structural features: the ketone carbonyl, the activated/deactivated aromatic ring, and the acidic α-protons.
Diagram 2: Key Reactive Sites of this compound
The molecule offers multiple avenues for chemical modification.
-
Reactions at the Carbonyl Group : The ketone functionality is susceptible to a wide range of standard carbonyl chemistry.
-
Reduction : Can be reduced to the corresponding alcohol, 7-chloro-4-fluoro-1-indanol, using reducing agents like sodium borohydride (NaBH₄).[5]
-
Wittig Reaction : Can be converted to an alkene via reaction with phosphorus ylides.
-
Reductive Amination : Can form amines by reaction with an amine in the presence of a reducing agent.
-
-
Reactions at the α-Position : The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, including:
-
Aldol and Knoevenagel condensations.
-
Alkylation and acylation reactions.
-
-
Reactions on the Aromatic Ring : The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (chloro, fluoro, and the alkyl portion of the fused ring) are complex. The fluorine atom is activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The overall regioselectivity of substitution will depend on the specific reaction conditions and the nature of the electrophile.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a precursor to more complex molecules with therapeutic applications. The indanone scaffold is a cornerstone in the development of drugs for a multitude of diseases.[2][4]
-
Neurodegenerative Diseases : Substituted indanones are central to drugs targeting Alzheimer's disease, such as Donepezil, an acetylcholinesterase inhibitor.[4] This scaffold provides a rigid framework for orienting functional groups for optimal target binding.
-
Oncology : Indanone derivatives have been investigated as potent anti-cancer agents, with some compounds shown to induce apoptosis in tumor cells.[3][5]
-
Anti-inflammatory Agents : The indanone core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac.[4]
-
Antiviral and Antibacterial Agents : The scaffold has been incorporated into molecules with demonstrated activity against various viruses and bacteria.[3][13]
By providing a synthetically versatile starting point, this compound enables medicinal chemists to generate libraries of novel compounds, where the chloro and fluoro substituents can be used to fine-tune pharmacological properties.
Safety and Handling
No specific safety data sheet (SDS) for this compound is widely available. However, based on data for structurally related compounds such as 5-chloro-1-indanone and 7-fluoro-1-indanone, the following precautions are advised.[14][15]
-
General Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Hazards : May cause skin and serious eye irritation.[14][15] May be harmful if swallowed, inhaled, or in contact with skin.[15]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.
-
Disclaimer : This information is not a substitute for a compound-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a highly functionalized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern on the robust indanone scaffold provides a platform for developing novel therapeutic agents. This guide has detailed its core chemical properties, predicted its spectroscopic signature, outlined a logical synthetic pathway, and discussed its reactivity. For researchers and drug development professionals, this compound represents a valuable tool for accessing new chemical entities in the ongoing quest for more effective medicines.
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An In-Depth Technical Guide to 7-Chloro-4-fluoro-1-indanone (CAS: 881190-28-9): Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework serves as a versatile template for developing therapeutic agents across a wide spectrum of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this scaffold is a cornerstone of modern drug design. Fluorine substitution, in particular, can significantly enhance critical drug-like properties, including metabolic stability, binding affinity, and bioavailability.
This guide provides a comprehensive technical overview of 7-Chloro-4-fluoro-1-indanone, a key chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore a robust synthetic pathway with detailed mechanistic insights, outline methods for its spectroscopic characterization, and discuss its strategic importance as a building block in the synthesis of advanced pharmaceutical agents.
Physicochemical and Structural Properties
This compound is a di-halogenated aromatic ketone that serves as a high-value building block in organic synthesis.[3] Its chemical structure combines the reactive ketone functionality with a benzene ring activated and modulated by two different halogen atoms, offering multiple avenues for further chemical modification.
| Property | Value | Reference(s) |
| CAS Number | 881190-28-9 | [4] |
| Molecular Formula | C₉H₆ClFO | [5] |
| Molecular Weight | 184.60 g/mol | [5] |
| IUPAC Name | 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | [5] |
| Appearance | White to light yellow solid (predicted) | |
| Storage | Sealed in dry, room temperature conditions | [4] |
| Key Role | Pharmaceutical Intermediate, Organic Building Block | [6][7] |
Synthesis and Mechanism: Intramolecular Friedel-Crafts Acylation
The most reliable and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[8][9] This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride, driven by a strong Lewis or Brønsted acid catalyst.[1][10] For this compound, the logical precursor is 3-(2-chloro-5-fluorophenyl)propanoic acid (CAS: 847492-00-6).[6]
Synthetic Workflow
The overall process is a two-stage approach: synthesis of the propanoic acid precursor followed by the key cyclization reaction.
Reaction Mechanism
The core of the synthesis is the electrophilic aromatic substitution reaction. The Lewis acid (e.g., AlCl₃) activates the acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new five-membered ring. The final step involves deprotonation to restore aromaticity.
Detailed Experimental Protocol (Synthesis)
This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[1][11]
Step 1: Synthesis of 3-(2-chloro-5-fluorophenyl)propanoic acid chloride
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.5 eq) in an appropriate anhydrous solvent like dichloromethane (DCM) or benzene.
-
Gently reflux the mixture for 2-3 hours or until gas evolution (HCl, SO₂) ceases.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq) in a dry, inert solvent (e.g., DCM or 1,2-dichloroethane) in a separate flask cooled in an ice bath (0-5 °C).
-
Dissolve the crude acid chloride from Step 1 in the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complex formed with the product ketone.[10]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM, 2x).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
Confirming the structure and purity of the final product is essential. The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar halogenated indanones.[12][13]
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Two protons appearing as doublets or doublets of doublets, with coupling patterns influenced by both the adjacent proton and the fluorine atom (³JH-H, ⁴JH-F).Aliphatic Region (δ 2.6-3.2 ppm): Two distinct multiplets (likely triplets of triplets), each integrating to 2H, corresponding to the two methylene groups (-CH₂CH₂-) of the cyclopentanone ring. |
| ¹³C NMR | Carbonyl (C=O): δ ~195-205 ppm (most downfield signal).Aromatic Carbons: 6 signals in the δ 115-160 ppm range. Carbons bonded to F and Cl will show characteristic shifts and C-F coupling.Aliphatic Carbons (-CH₂-): 2 signals in the δ 25-40 ppm range. |
| IR Spectroscopy | C=O stretch (ketone): Strong absorption at ~1700-1725 cm⁻¹.Aromatic C=C stretch: Medium absorptions at ~1580-1600 cm⁻¹ and ~1470-1490 cm⁻¹.C-F stretch: Strong absorption at ~1200-1280 cm⁻¹.C-Cl stretch: Medium to weak absorption at ~700-850 cm⁻¹.Aromatic/Aliphatic C-H stretch: ~2850-3100 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z 184 and 186 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.Key Fragments: [M-CO]⁺ (m/z 156/158), loss of Cl, and other characteristic aromatic fragments. |
Standard Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the spectrum using an FTIR spectrometer with a diamond ATR accessory for a solid sample or as a thin film from a volatile solvent.
-
Mass Spectrometry: Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight and fragmentation pattern.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate. The indanone scaffold is a key component in drugs targeting central nervous system (CNS) disorders, cancers, and inflammation.[1][7]
-
Neurodegenerative Diseases: The most prominent application of indanone derivatives is in the treatment of Alzheimer's disease.[1] Compounds derived from this scaffold can act as inhibitors of enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), helping to restore neurotransmitter levels in the brain. The specific 4-fluoro and 7-chloro substitution pattern offers a unique electronic and steric profile for probing enzyme active sites.
-
Oncology: Various substituted 2-benzylidene-1-indanones have shown potent cytotoxicity against human cancer cell lines by inhibiting tubulin polymerization.[1] The this compound core can be readily elaborated, for instance, via an aldol condensation at the C2 position, to generate libraries of such compounds for anticancer screening.
-
CNS Agents: Fluorinated indanone scaffolds are valuable for creating selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[7] The fluorine atom can improve metabolic stability and brain penetration, which are critical attributes for CNS drug candidates.
Safety and Handling
Based on safety data sheets for structurally similar halogenated indanones, this compound should be handled as a hazardous chemical.[14][15][16]
-
Hazard Classification:
| GHS Pictogram | Hazard Statement |
| Warning. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
-
Handling:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound (CAS 881190-28-9) is a strategically important synthetic intermediate whose value is derived from the convergence of the pharmacologically privileged indanone scaffold and the beneficial properties imparted by its specific halogenation pattern. Its synthesis, primarily achieved through a robust intramolecular Friedel-Crafts acylation, is accessible and scalable. For medicinal chemists and drug development scientists, this compound represents a versatile platform for generating novel molecular entities with potential therapeutic applications in neuroprotection, oncology, and the treatment of other CNS disorders. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the quest for next-generation therapeutics.
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Aobchem. (n.d.). 4-CHLORO-7-FLUORO-1-INDANONE. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Introduction: The Significance of the Indanone Scaffold
An In-depth Technical Guide to the Synthesis of 7-Chloro-4-fluoro-1-indanone via Key Phenylpropanoic Acid Precursors
This compound is a halogenated derivative of 1-indanone, a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring[1][2]. While specific applications of this particular derivative are niche, the broader class of indanone-based compounds represents a cornerstone in medicinal chemistry and drug discovery. The indanone scaffold is a "privileged structure," meaning it can bind to multiple biological targets with high affinity.
The most notable example is Donepezil, a leading therapeutic for Alzheimer's disease, which is built upon an indanone core[3]. Indanone derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), making them valuable for developing agents against various neurodegenerative disorders[3]. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability[4]. This guide provides a detailed technical overview of the primary synthetic pathway to this compound, with a core focus on the synthesis of its essential precursors.
The Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most robust and widely employed method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation[5][6]. This powerful reaction involves the cyclization of a tethered acyl group onto an aromatic ring, forming a new carbon-carbon bond and closing the five-membered ring.
For the synthesis of this compound, the essential starting material is 3-(4-chloro-2-fluorophenyl)propanoic acid . The entire synthetic challenge can thus be broken down into two primary stages: the synthesis of this key precursor and its subsequent cyclization.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Primary Precursor: 3-(4-Chloro-2-fluorophenyl)propanoic Acid
The synthesis of the target indanone is entirely dependent on the successful preparation of its phenylpropanoic acid precursor. A reliable method begins with a substituted benzaldehyde and builds the three-carbon side chain.
Rationale and Methodology
A common and effective route involves the Knoevenagel condensation of 4-chloro-2-fluorobenzaldehyde with malonic acid, followed by reduction[7]. The initial condensation creates an α,β-unsaturated carboxylic acid (a cinnamic acid derivative). Subsequent reduction of the carbon-carbon double bond yields the desired saturated propanoic acid.
Experimental Protocol: Precursor Synthesis
Step 1: Knoevenagel Condensation
-
To a reaction vessel, add 4-chloro-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and an organic base such as piperidine or pyridine in a suitable solvent like ethanol[7][8][9].
-
Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture and acidify with aqueous HCl. The resulting precipitate, 3-(4-chloro-2-fluorophenyl)acrylic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of the Cinnamic Acid Derivative
-
Dissolve the crude acrylic acid derivative from the previous step in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C)[10].
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 3-(4-chloro-2-fluorophenyl)propanoic acid, which can be purified by recrystallization.
| Parameter | Step 1: Condensation | Step 2: Hydrogenation |
| Key Reagents | 4-chloro-2-fluorobenzaldehyde, Malonic acid, Piperidine | 3-(4-chloro-2-fluorophenyl)acrylic acid, Pd/C, H₂ |
| Solvent | Ethanol or Pyridine | Ethyl Acetate or Ethanol |
| Temperature | Reflux | Room Temperature |
| Typical Yield | 80-95% | >95% |
The Cyclization Step: Forming this compound
With the key precursor in hand, the final step is the intramolecular Friedel-Crafts acylation to form the indanone ring. This cyclization is an electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile and a newly formed acylium ion acts as the electrophile[11][12]. The substitution is directed by the activating effect of the fluorine atom to the ortho position.
There are two primary methods to achieve this transformation: direct cyclization using a strong Brønsted acid or a two-step approach via an acyl chloride intermediate with a Lewis acid catalyst.
Method A: Direct Cyclization with Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a viscous liquid that serves as both a strong acid catalyst and a dehydrating agent, making it highly effective for this type of cyclization[5].
Experimental Protocol:
-
Place 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add an excess of polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).
-
Heat the mixture with stirring to 80-100 °C. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the PPA.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method B: Acyl Chloride Cyclization with a Lewis Acid (AlCl₃)
This method first activates the carboxylic acid by converting it to a more reactive acyl chloride, which can then be cyclized under the influence of a strong Lewis acid like aluminum chloride (AlCl₃)[13].
Experimental Protocol:
-
Acyl Chloride Formation: Gently reflux a solution of 3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add aluminum chloride (AlCl₃) (1.1-1.2 eq) portion-wise, controlling the temperature.
-
Allow the reaction to stir at 0 °C to room temperature until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanistic Rationale
The core of the reaction is the formation of a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of the aromatic ring at the position ortho to the fluorine atom, which is electronically activated towards electrophilic substitution.
Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.
| Parameter | Method A: PPA | Method B: Acyl Chloride / AlCl₃ |
| Key Reagents | Polyphosphoric Acid (PPA) | Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃) |
| Reaction Steps | One step from precursor | Two steps (activation, then cyclization) |
| Temperature | 80-100 °C | 0 °C to Room Temperature |
| Key Advantages | Operationally simple, one-pot cyclization. | Often proceeds under milder temperature conditions. |
| Key Disadvantages | High viscosity of PPA can make stirring difficult; quench can be highly exothermic. | Requires stoichiometric amounts of moisture-sensitive AlCl₃; generates corrosive HCl gas. |
Summary and Outlook
The synthesis of this compound is reliably achieved through a well-established, two-part strategy. The cornerstone of this approach is the preparation of the 3-(4-chloro-2-fluorophenyl)propanoic acid precursor, typically via a Knoevenagel condensation followed by hydrogenation. The subsequent and final ring-closing step leverages the power of the intramolecular Friedel-Crafts acylation.
Researchers can choose between a direct, high-temperature cyclization with polyphosphoric acid or a milder, two-step procedure involving the formation of an acyl chloride followed by Lewis acid-catalyzed ring closure. The choice depends on available equipment, scale, and handling preferences for the potent reagents involved. This foundational pathway provides a clear and adaptable blueprint for accessing not only the title compound but also a wide array of substituted indanones crucial for advancing research in medicinal chemistry.
References
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Kaur, M., & Singh, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720. Available at: [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available at: [Link]
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The Multifaceted Biological Activities of Fluorinated Indanone Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Advantage of Fluorine in the Indanone Scaffold
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid framework provides a versatile scaffold for the development of therapeutic agents across various disease areas, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] The strategic incorporation of fluorine atoms into the indanone nucleus has emerged as a powerful tool to modulate the physicochemical and biological properties of these derivatives. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby augmenting the therapeutic potential of the parent compound.[4] This technical guide provides an in-depth exploration of the biological activities of fluorinated indanone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity: Targeting Cell Proliferation and Angiogenesis
Fluorinated indanone derivatives have demonstrated significant promise as anticancer agents, exhibiting potent antiproliferative and antiangiogenic properties.[5] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.
Mechanism of Action: Microtubule Destabilization and Beyond
A primary anticancer mechanism of certain fluorinated indanone derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Furthermore, some fluorinated benzylidene indanone derivatives have been shown to exert antiangiogenic effects by downregulating the expression of key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5] This dual mechanism of action, targeting both the tumor cells directly and their blood supply, makes these compounds particularly attractive as potential cancer therapeutics. Some derivatives may also exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[6]
Quantitative Analysis of Anticancer Efficacy
The cytotoxic effects of fluorinated indanone derivatives have been evaluated against various human cancer cell lines. The following table summarizes the in vitro and in vivo performance of a representative fluorinated benzylidene indanone derivative in comparison to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |
| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Antimetabolite (inhibits thymidylate synthase) | [5] |
| Mechanism of Action | Microtubule destabilizer; Downregulates VEGF and HIF-1α | Antimetabolite | [5] |
| In Vivo Efficacy (C3H/Jax mice mammary carcinoma model) | 48.2% tumor volume reduction | Tumor inhibition varies by model and dose | [5] |
| Toxicity (Swiss albino mice) | Well-tolerated up to 1000 mg/kg in acute oral toxicity studies | Known for significant side effects | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[7]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated indanone derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indanone derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
The indanone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and its fluorinated derivatives have shown promise in modulating key inflammatory pathways.[3]
Mechanism of Action: COX Inhibition and NF-κB/MAPK Signaling
A primary mechanism of the anti-inflammatory action of indanone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[8] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, some 2-benzylidene-1-indanone derivatives have been shown to block the activation of the NF-κB/MAPK signaling pathway.[5] This pathway plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Structure-Activity Relationship of Indanone Derivatives as AChE Inhibitors
The following table presents a comparative analysis of the structure-activity relationships of various indanone derivatives as AChE inhibitors.
| Compound ID | Core Structure | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 (nM) | Reference |
| Donepezil | 1-Indanone | OCH₃ | -CH₂-piperidine-benzyl (dimethoxy) | ~5.7 | [9] |
| Compound 2 | 1-Indanone | OCH₃ | -CH₂-piperidine-benzyl (dimethoxy) | 0.78 (µM) | [9] |
| Compound 3 | 1-Indanone | H | 2-fluorobenzyl piperazine acetamide | 60 (µM) | [9] |
| Compound 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 | [9] |
| Compound 5 | 1-Indanone | OCH₃ | 2-fluorobenzyl piperazine | 120 | [9] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and evaluate the potency of inhibitors. [10] Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Fluorinated indanone derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. [10]Prepare serial dilutions of the fluorinated indanone derivative.
-
Plate Setup: In a 96-well plate, add the following in triplicate:
-
Blank: Phosphate buffer.
-
Control (100% Activity): Phosphate buffer, AChE solution, and buffer (or DMSO).
-
Test Wells: Phosphate buffer, AChE solution, and the fluorinated indanone derivative at various concentrations. [10]3. Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 15 minutes. [10]4. Reaction Initiation: Add ATCI and DTNB solutions to each well (except the blank). [10]5. Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. [10]6. Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
-
Conclusion
Fluorinated indanone derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine atoms into the indanone scaffold provides a powerful means to fine-tune their biological activity, leading to the development of potent and selective agents with therapeutic potential in oncology, inflammation, and neurodegenerative diseases. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.
References
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. Available from: [Link]
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Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available from: [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. Available from: [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments. Available from: [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Available from: [Link]
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - Frontiers. Available from: [Link]
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Multifunctional indanone–chalcone hybrid compounds with anti-β-amyloid (Aβ) aggregation, monoamine oxidase B (MAO-B) inhibition and neuroprotective properties against Alzheimer's disease | Request PDF - ResearchGate. Available from: [Link]
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Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC - NIH. Available from: [Link]
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In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed. Available from: [Link]
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Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - MDPI. Available from: [Link]
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Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed. Available from: [Link]
-
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed. Available from: [Link]
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(PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - ResearchGate. Available from: [Link]
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7-Chloro-4-fluoro-1-indanone literature review
An In-Depth Technical Guide to 7-Chloro-4-fluoro-1-indanone: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated derivative of 1-indanone, a bicyclic ketone that serves as a "privileged scaffold" in medicinal chemistry. The strategic placement of chloro and fluoro substituents on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make this compound a highly valuable and versatile building block for the synthesis of complex molecular architectures aimed at a wide range of biological targets.
The indanone core is a structural motif found in numerous biologically active compounds, demonstrating potent activities as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The introduction of a fluorine atom, a common strategy in modern drug design, often enhances binding affinity to target proteins and improves pharmacokinetic profiles. Consequently, this compound is a key intermediate for researchers and drug development professionals seeking to create novel therapeutics with improved efficacy and safety profiles. This guide provides an in-depth review of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its use in the laboratory.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While exhaustive experimental spectroscopic data is not widely published, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4]
| Property | Value | Source(s) |
| CAS Number | 881190-28-9 | [5][6][7] |
| Molecular Formula | C₉H₆ClFO | [3][5] |
| Molecular Weight | 184.59 g/mol (Isotopic: 184.0091) | [3][5] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically >97% from suppliers | [5][7] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine couplings. The two methylene groups in the five-membered ring will appear as multiplets in the aliphatic region (approx. 2.5-3.5 ppm).[8][9] |
| ¹³C NMR | The carbon NMR spectrum should display nine unique signals. The carbonyl carbon will be the most downfield signal (~190-205 ppm). The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.[9][10] |
| IR (Infrared) | The IR spectrum's most prominent feature will be a strong absorption band for the ketone carbonyl group (C=O) at approximately 1710-1730 cm⁻¹. Other expected peaks include aromatic C-H stretching (~3050-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[4][11] |
| MS (Mass Spec) | The mass spectrum is predicted to show a strong molecular ion peak [M]⁺ at m/z 184, corresponding to the molecular weight. A characteristic fragment at m/z 156, resulting from the loss of a neutral carbon monoxide (CO) molecule, is also expected, which is a common fragmentation pathway for cyclic ketones.[3][4] |
Synthesis of this compound
The most reliable and widely applicable method for synthesizing substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][12] This reaction involves the cyclization of the carboxylic acid (or its more reactive acid chloride derivative) onto the aromatic ring using a strong acid catalyst.
The logical precursor for this compound is 3-(2-chloro-5-fluorophenyl)propanoic acid. The cyclization is directed by the activating effect of the alkyl chain and the electronic nature of the halogen substituents, leading to the formation of the desired indanone ring system.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for Friedel-Crafts cyclization to form 1-indanones.[1][13]
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more electrophilic acid chloride is crucial for facilitating the subsequent intramolecular acylation. Oxalyl chloride is an effective reagent for this transformation under mild conditions.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C in an ice bath.
-
Add a solution of the crude acid chloride from Step 1 in anhydrous DCM dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acid chloride, significantly increasing its electrophilicity and promoting the intramolecular attack by the electron-rich aromatic ring to form the desired five-membered ring.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the ketone functional group and the activated methylene position alpha to the carbonyl. This allows for a wide range of derivatization reactions, which are essential for structure-activity relationship (SAR) studies in drug discovery.
Caption: Common derivatization reactions of the indanone scaffold.
-
Reactions at the Carbonyl Group: The ketone can be readily reduced to the corresponding alcohol (indanol) using reducing agents like sodium borohydride (NaBH₄).[14] It can also undergo reductive amination to introduce amine functionalities, which are critical for modulating solubility and forming salt-forms of drug candidates.
-
Reactions at the α-Methylene Position: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base. The resulting enolate can participate in various reactions, such as aldol condensations with aromatic aldehydes to form 2-benzylidene-1-indanone derivatives, which have shown significant anticancer activity.[1] Alkylation at this position is also a common strategy to introduce further diversity.
-
Nucleophilic Aromatic Substitution (SₙAr): While less common due to the presence of two deactivating halogens, under specific conditions, the fluorine or chlorine atom could potentially be displaced by strong nucleophiles, although this would require harsh conditions.
Applications in Medicinal Chemistry
Substituted 1-indanones are privileged structures in drug discovery due to their rigid framework, which allows for precise orientation of functional groups for optimal interaction with biological targets.[1][14]
-
Anticancer Agents: Many indanone derivatives, particularly 2-benzylidene derivatives, have been reported to exhibit potent cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization.[1]
-
Anti-inflammatory and Analgesic Agents: The indanone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[12] Its derivatives can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in pain and inflammation pathways.[12]
-
Antimicrobial Agents: Derivatives of halogenated indanones have been synthesized and evaluated for their antibacterial and antifungal properties, showing broad-spectrum activity against various pathogens.[15]
-
Neurodegenerative Diseases: The 1-indanone core is famously a key structural component of Donepezil, a leading drug for the symptomatic treatment of Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[14] This highlights the potential of this compound as a starting point for novel neurotherapeutics.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds like 5-chloro-1-indanone and 1-indanone provide a reliable guide for safe handling.[16][17][18]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[18][19]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and inhalation of vapors or dust. Wash hands thoroughly after handling.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[16][20]
This compound is not classified as a hazardous substance according to most available data for similar structures, but good laboratory practice should always be followed.[19]
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The Indanone Nucleus: A Privileged Scaffold in Drug Discovery and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indanone scaffold, a bicyclic aromatic ketone, has emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry. Its rigid, yet adaptable, framework has proven to be a fertile ground for the development of a diverse array of therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive exploration of the discovery and history of substituted indanones, from their early synthetic origins to their contemporary applications in drug development. We will delve into the evolution of synthetic methodologies, dissect the intricate structure-activity relationships of key indanone-based drugs, and provide detailed experimental protocols for their preparation. This guide is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into this remarkable class of compounds.
A Historical Perspective: The Genesis of Indanone Synthesis
The journey of substituted indanones began with the advent of intramolecular cyclization reactions, a powerful strategy for constructing cyclic systems. The early 20th century witnessed the pioneering work that laid the foundation for the synthesis of the indanone core.
The Dawn of Intramolecular Friedel-Crafts Acylation
The first synthesis of an unsubstituted 1-indanone was reported in the 1920s, utilizing the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride.[1] This reaction, typically promoted by a strong Lewis acid such as aluminum chloride, involves the electrophilic attack of an in situ generated acylium ion onto the tethered aromatic ring.[2]
While effective, these early methods often required harsh reaction conditions and stoichiometric amounts of the Lewis acid, limiting their substrate scope and functional group tolerance. Over the decades, significant advancements have been made to render this transformation more efficient and environmentally benign. The use of milder Lewis acids, Brønsted acids, and even solid-supported catalysts has expanded the utility of the intramolecular Friedel-Crafts acylation for the synthesis of a wide range of substituted indanones.[3][4][5]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propanoic Acid
This protocol describes a classic approach to the synthesis of a substituted 1-indanone using a strong acid catalyst.
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 3-(4-methoxyphenyl)propanoic acid (1.0 g, 5.55 mmol) in dichloromethane (20 mL) at 0 °C, slowly add polyphosphoric acid (10 g).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water (100 mL) and stir vigorously for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 5-methoxy-1-indanone.
The Emergence of Modern Synthetic Strategies
The latter half of the 20th century and the beginning of the 21st century saw a paradigm shift in indanone synthesis, with the development of more sophisticated and versatile methodologies.
The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, has become a powerful method for the synthesis of cyclopentenones, including indanones.[6][7] In the context of indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as common precursors.[6] The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by deprotonation to yield the indanone product.[6]
Caption: Generalized workflow for Nazarov cyclization.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the construction of the indanone framework is no exception. Several palladium-catalyzed strategies have been developed, offering high efficiency and functional group tolerance. These include:
-
Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.
-
Carbonylative Cyclization: This powerful method constructs the indanone ring by incorporating a molecule of carbon monoxide.
-
Intramolecular α-Arylation of Ketones: This approach directly forms the C-C bond between a ketone enolate and an aryl halide, offering high atom economy.[8]
Caption: Key steps in Palladium-catalyzed indanone synthesis.
The Indanone Scaffold in Medicinal Chemistry: A Privileged Structure
The rigid, planar structure of the indanone nucleus, combined with its amenability to substitution, has made it a "privileged scaffold" in medicinal chemistry. This means that the indanone core can be found in a wide variety of biologically active compounds targeting different receptors and enzymes. Substituted indanones have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][9][10]
Donepezil: A Landmark Achievement in Alzheimer's Disease Therapy
Perhaps the most prominent example of a substituted indanone in medicine is donepezil , marketed under the brand name Aricept®. Approved by the FDA in 1996, donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.
The development of donepezil was a result of a rational drug design approach aimed at creating a selective and reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a key feature of Alzheimer's disease. The journey began with the screening of N-benzylpiperidine derivatives, which led to the identification of a lead compound with modest AChE inhibitory activity. Subsequent structural modifications, including the incorporation of the indanone moiety, culminated in the discovery of donepezil.
Donepezil exerts its therapeutic effect by reversibly inhibiting AChE, thereby increasing the levels of acetylcholine in the brain and enhancing cholinergic neurotransmission.[10] The binding of donepezil to AChE is highly specific and involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[11]
The crystal structure of the donepezil-AChE complex reveals the intricate molecular interactions that govern its inhibitory activity.[12][13]
-
The Indanone Moiety: The 5,6-dimethoxyindanone core of donepezil binds to the PAS of AChE, primarily through π-π stacking interactions with aromatic amino acid residues such as tryptophan (Trp286) and tyrosine (Tyr341).[11] The carbonyl group of the indanone can also form a hydrogen bond with phenylalanine (Phe295).[11]
-
The Piperidine Linker: The piperidine ring serves as a flexible linker, connecting the indanone core to the benzyl group.
-
The N-Benzyl Group: The N-benzyl group extends into the narrow gorge of the enzyme and interacts with the CAS, forming π-π stacking interactions with tryptophan (Trp86) and histidine (His447).[11]
Caption: Key interactions of Donepezil with AChE.
The SAR studies of donepezil have revealed that modifications to each of these three components can significantly impact its inhibitory potency and selectivity. For instance, altering the substitution pattern on the indanone ring or the benzyl group can modulate the binding affinity for AChE.[14]
Table 1: Structure-Activity Relationship of Donepezil Analogs
| Moiety Modified | Modification | Impact on AChE Inhibition |
| Indanone Core | Replacement with other heterocyclic rings | Can introduce additional biological activities (e.g., MAO inhibition)[15] |
| Alteration of methoxy substituents | Can affect binding to the PAS | |
| Piperidine Linker | Replacement with different N-saturated rings | Can alter the overall conformation and binding |
| Introduction of different linkers (e-g., ester) | Often leads to a decrease in activity[14] | |
| N-Benzyl Group | Substitution on the phenyl ring | Electron-donating groups can enhance activity, while electron-withdrawing groups can decrease it.[16] |
| Replacement with other aromatic or heteroaromatic rings | Can modulate binding to the CAS |
Beyond Alzheimer's Disease: The Broad Therapeutic Potential of Substituted Indanones
The versatility of the indanone scaffold extends far beyond its application in Alzheimer's disease. Researchers have explored the potential of substituted indanones in a multitude of therapeutic areas:
-
Anticancer Agents: Certain indanone derivatives have exhibited potent anticancer activity by targeting various cellular pathways, including tubulin polymerization and cyclooxygenase (COX) enzymes.
-
Anti-inflammatory Agents: By inhibiting pro-inflammatory enzymes like COX-2, substituted indanones have shown promise as anti-inflammatory drugs.
-
Antiviral and Antibacterial Agents: The indanone nucleus has been incorporated into molecules with significant activity against various viruses and bacteria.
-
Antimalarial Drugs: Some indanone derivatives have demonstrated promising antimalarial properties.
The continued exploration of the chemical space around the indanone core holds immense promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.
Conclusion and Future Outlook
The discovery and development of substituted indanones represent a remarkable journey of chemical innovation and therapeutic advancement. From the early days of intramolecular Friedel-Crafts acylation to the sophisticated palladium-catalyzed methodologies of today, the synthesis of these valuable compounds has become increasingly efficient and versatile. The success of donepezil as a treatment for Alzheimer's disease has firmly established the indanone scaffold as a privileged structure in medicinal chemistry and continues to inspire the design and synthesis of new therapeutic agents.
The future of indanone research is bright. The development of novel synthetic methods that are more sustainable and atom-economical will undoubtedly expand the accessibility and diversity of substituted indanones. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will enable the rational design of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic properties. As our knowledge of complex diseases continues to grow, the versatile indanone scaffold is poised to play an even more significant role in the discovery of new medicines to address unmet medical needs.
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Physicochemical characteristics of 7-Chloro-4-fluoro-1-indanone
An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Chloro-4-fluoro-1-indanone
Abstract: this compound is a halogenated derivative of 1-indanone, a bicyclic ketone scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the aromatic ring profoundly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate for the synthesis of complex therapeutic agents and functional materials.[1][2] This guide provides a comprehensive examination of the core physicochemical characteristics of this compound, offering field-proven insights and detailed methodologies for its characterization. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for their work.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. These values are critical for everything from reaction stoichiometry and solvent selection to predicting biological activity and ensuring safe handling.
The structure of this compound, with CAS Number 881190-28-9, consists of a benzene ring fused to a cyclopentanone ring.[3][4][5] The chlorine atom at position 7 and the fluorine atom at position 4 introduce significant electronic modifications to the aromatic system.
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized below. These predicted and observed values form the baseline for analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 881190-28-9 | [3][4] |
| Molecular Formula | C₉H₆ClFO | [6] |
| Molecular Weight | 184.59 g/mol | Calculated |
| Monoisotopic Mass | 184.00912 Da | [6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 118-122 °C | [3] |
| Boiling Point | 297.1 ± 40.0 °C (Predicted) | [3] |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) | Inferred |
| Storage | Store at room temperature, sealed in a dry environment | [3][5] |
Synthesis Pathway: A Contextual Overview
While this guide focuses on characterization, understanding the synthetic origin of a compound is paramount for anticipating potential impurities. The most common route to substituted 1-indanones is via an intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid or its corresponding acyl chloride.[7][8] This acid-catalyzed cyclization is a robust and well-documented method for forming the five-membered ring.[9]
Caption: General synthetic workflow for 1-indanone derivatives.
Causality Insight: The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride and facilitating the electrophilic aromatic substitution that closes the ring.[8] The reaction's success is contingent on the electronic nature of the precursor; strong electron-withdrawing groups on the aromatic ring can hinder the cyclization. Potential impurities may include unreacted starting material or polymeric byproducts, which must be removed during purification.
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Expertise Insight: The presence of fluorine provides a unique analytical handle. ¹⁹F NMR gives a clean singlet (in a proton-decoupled experiment), confirming the single fluorine environment. Furthermore, fluorine's coupling to nearby carbon and proton nuclei (J-coupling) in ¹³C and ¹H spectra provides definitive proof of its location on the aromatic ring.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Region (δ 7.0-8.0 ppm): Two protons are expected on the aromatic ring. They will appear as doublets or doublets of doublets due to coupling with each other and with the neighboring fluorine atom.
-
Aliphatic Region (δ 2.5-3.5 ppm): Two distinct signals, each integrating to 2H, corresponding to the two methylene (-CH₂-) groups of the cyclopentanone ring. These will likely appear as triplets, characteristic of the A₂B₂ system in the indanone core.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon (δ > 190 ppm): A single resonance far downfield, characteristic of a ketone.
-
Aromatic Carbons (δ 110-165 ppm): Six distinct resonances. The carbon directly bonded to fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller couplings.
-
Aliphatic Carbons (δ 25-40 ppm): Two resonances for the methylene carbons.
Protocol: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For detailed structural analysis, 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) are recommended.
-
Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] Each functional group absorbs infrared light at a characteristic frequency, causing its bonds to vibrate (stretch, bend).[11]
Expertise Insight: The most telling peak in the IR spectrum of an indanone is the carbonyl (C=O) stretch. Its position provides clues about the ring system. For a five-membered ring ketone like indanone, this stretch typically appears at a higher wavenumber (~1715 cm⁻¹) compared to a six-membered ring or acyclic ketone (~1700 cm⁻¹), due to increased ring strain.[11]
Expected Key IR Absorption Bands:
-
~1715 cm⁻¹ (Strong, Sharp): Carbonyl (C=O) stretching vibration.
-
~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (Medium): Aliphatic C-H stretching.
-
~1600, 1475 cm⁻¹ (Medium-Weak): Aromatic C=C stretching.
-
~1250-1100 cm⁻¹ (Strong): C-F stretching.
-
~800-600 cm⁻¹ (Strong): C-Cl stretching.
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption peaks and compare them to known functional group frequencies.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula of a compound. For halogenated compounds, it offers a particularly distinctive signature.
Expertise Insight: The presence of chlorine is unequivocally confirmed by its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion (M⁺) will appear as two peaks (M and M+2) separated by 2 m/z units, with a relative intensity ratio of roughly 3:1. This is a self-validating feature for any chlorine-containing fragment.
Caption: Predicted primary fragmentation pathways in Mass Spectrometry.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[12]
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC separates the sample from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS source and is ionized (typically via Electron Impact, EI).
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Data Interpretation: Analyze the resulting mass spectrum. Confirm the molecular ion peak and its isotopic pattern. Identify major fragment ions to corroborate the proposed structure.
Safety and Handling
Proper handling of any chemical intermediate is crucial for laboratory safety. While this compound is not classified as acutely toxic, it requires standard precautions.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Wash hands thoroughly after handling.
-
Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated in an open area, a NIOSH-approved respirator may be necessary.
-
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
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A Technical Guide to 7-Chloro-4-fluoro-1-indanone: A Privileged Scaffold for Modern Drug Discovery
Abstract
The indanone core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This guide focuses on a specific, strategically substituted analogue: 7-Chloro-4-fluoro-1-indanone. The introduction of both chlorine and fluorine atoms onto the aromatic ring offers a unique combination of lipophilicity, metabolic stability, and electronic properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the synthetic versatility and vast research potential of this key building block. We will explore its physicochemical properties, core synthetic transformations, and project its application into key therapeutic areas, supported by actionable experimental protocols and workflow designs.
Physicochemical Profile and Spectroscopic Characterization
This compound (CAS No: 881190-28-9) is a halogenated aromatic ketone.[3] The strategic placement of a chloro group at the 7-position and a fluoro group at the 4-position creates a distinct electronic and steric profile, making it an intriguing starting point for library synthesis. The electron-withdrawing nature of the halogens influences the reactivity of both the aromatic ring and the enolizable ketone, which can be exploited in targeted synthetic strategies.
Core Properties
| Property | Value | Reference(s) |
| CAS Number | 881190-28-9 | [3][4] |
| Molecular Formula | C₉H₆ClFO | [5] |
| Molecular Weight | 184.59 g/mol | [3] |
| Appearance | Expected to be an off-white to yellow solid | [6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO); Insoluble in water | [6] |
Spectroscopic Signature
While a dedicated high-resolution spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds like 5-fluoro-1-indanone and 1-indanone.[7][8]
-
¹H NMR: The spectrum will feature distinct signals in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns dictated by complex proton-proton and proton-fluorine couplings. Two aliphatic multiplets, corresponding to the methylene protons at C2 and C3 (approx. 2.7-3.2 ppm), are also expected.[7][8]
-
¹³C NMR: Nine distinct carbon signals are anticipated. The carbonyl carbon (C1) will be the most downfield signal (>190 ppm). The aromatic carbons will appear between 110-150 ppm, with the carbon atoms bonded to the halogens showing characteristic shifts and C-F coupling.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹.[9] Additional characteristic peaks will include aromatic C-H stretches (~3050-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and a strong C-F stretch (~1250 cm⁻¹).[7]
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺. A characteristic fragmentation pattern for cyclic ketones is the loss of carbon monoxide ([M-CO]⁺), which would be readily observed.[7]
Synthetic Accessibility and Derivatization Potential
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its synthesis and subsequent derivatization are key to unlocking its potential.
Core Synthesis: Intramolecular Friedel-Crafts Acylation
The most robust and widely adopted method for constructing the indanone scaffold is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[10][11] This powerful cyclization reaction is typically mediated by a strong acid.
Protocol 1: Synthesis of this compound
Causality: This protocol leverages the established Friedel-Crafts reaction. The precursor, 3-(2-chloro-5-fluorophenyl)propanoic acid, is first converted to its more reactive acid chloride derivative using thionyl chloride. The subsequent intramolecular cyclization is driven by a Lewis acid catalyst (e.g., AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion that attacks the electron-rich aromatic ring to form the five-membered ketone.[10]
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride.
-
Cyclization: Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in DCM to 0 °C.
-
Add a solution of the crude acid chloride in DCM dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Key Derivatization Strategies
The indanone scaffold offers multiple reaction sites for diversification, primarily at the C2 position (alpha to the carbonyl) and the carbonyl group itself.
Protocol 2: Knoevenagel Condensation for 2-Benzylidene Derivatives
Causality: This reaction is a cornerstone for synthesizing chalcone-like indanone derivatives, which have shown significant anti-inflammatory and anticancer activities.[12][13] The reaction proceeds via a base-catalyzed aldol-type condensation between the acidic α-protons of the indanone and an aromatic aldehyde, followed by spontaneous dehydration to yield the thermodynamically stable conjugated system.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Add a 20% (w/v) aqueous solution of NaOH or KOH dropwise at room temperature.
-
Stir the mixture vigorously overnight. The formation of a precipitate often indicates product formation.
-
Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~2-3.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-benzylidene-1-indanone derivative.
Potential Research Applications & Workflows
The true potential of this compound is realized when its derivatives are applied to solve complex biological problems. The indanone scaffold is a proven pharmacophore for several target classes.[1][10]
Neurodegenerative Disorders: Targeting Acetylcholinesterase (AChE)
Scientific Rationale: The indanone nucleus is the core of Donepezil, a leading FDA-approved drug for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[1][14] Derivatives of this compound can be designed as novel AChE inhibitors. The chloro and fluoro substituents can modulate binding affinity within the enzyme's active site and improve pharmacokinetic properties like brain penetration.
Proposed Research Workflow:
-
Synthesis: Synthesize a library of 2-benzylidene or N-benzylpiperidine derivatives from this compound.
-
In Vitro Screening: Evaluate the inhibitory activity (IC₅₀) of the synthesized compounds against human AChE using a standard Ellman's assay.
-
Molecular Modeling: Dock the most potent inhibitors into the crystal structure of AChE to understand the binding mode and rationalize structure-activity relationships (SAR). The halogen atoms can be investigated for their role in forming halogen bonds or other key interactions.
-
In Vivo Studies: Test lead compounds in animal models of cognitive dysfunction.
Anti-inflammatory Agents: Inhibition of Pro-inflammatory Cytokines
Scientific Rationale: 2-Benzylidene-1-indanone derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[12] The unique electronic properties of the 7-chloro-4-fluoro substitution pattern can be used to fine-tune the molecule's ability to modulate key signaling pathways, such as NF-κB, which are central to the inflammatory response.[6]
Proposed Research Workflow:
-
Synthesis: Prepare a library of 2-benzylidene derivatives using Protocol 2, varying the substituents on the aldehyde.
-
Cell Viability Assay: First, assess the cytotoxicity of the compounds on a relevant cell line (e.g., RAW 264.7 macrophages) using an MTT assay to determine non-toxic working concentrations.
-
Cytokine Release Assay: Pre-treat macrophages with the test compounds, then stimulate inflammation with lipopolysaccharide (LPS). Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.[12]
-
Mechanism of Action Studies: For lead compounds, investigate the effect on the NF-κB signaling pathway using techniques like Western blotting to measure the phosphorylation of key proteins (e.g., IκBα, p65).
Anticancer Drug Discovery
Scientific Rationale: The indanone scaffold is present in compounds that exhibit cytotoxic and cell growth inhibitory activities.[1][15] Its derivatives can be developed as inhibitors of various cancer-related targets. The rigid structure serves as an excellent starting point for creating compounds that can interfere with protein-protein interactions or bind to enzymatic active sites.
Proposed Research Workflow:
-
Library Synthesis: Generate a diverse library of derivatives using the reactions outlined in Section 2.2.
-
Antiproliferative Screening: Screen the library against a panel of cancer cell lines (e.g., NCI-60 panel) to identify compounds with potent and selective anticancer activity.
-
Target Identification: For promising hits, employ techniques such as thermal proteome profiling or affinity chromatography to identify the molecular target(s).
-
In Vivo Efficacy: Evaluate the antitumor efficacy of lead compounds in xenograft mouse models.
Conclusion and Future Directions
This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold poised for significant application in modern drug discovery. The dual halogenation provides a unique handle for chemists to modulate potency, selectivity, and pharmacokinetic properties. Its proven synthetic tractability allows for the rapid generation of diverse chemical libraries tailored for high-throughput screening.
Future research should focus on exploring novel derivatization reactions and applying the resulting compounds to a broader range of biological targets. Areas such as antiviral, antibacterial, and antimalarial research, where other indanone derivatives have shown promise, are ripe for investigation with this specific scaffold.[1][10][16] The continued exploration of this versatile building block will undoubtedly lead to the discovery of novel chemical probes and potential therapeutic agents.
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ResearchGate. Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF. Available from: [Link]
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Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–899. Available from: [Link]
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Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. Available from: [Link]
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ACS Publications. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone | ACS Omega. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Available from: [Link]
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Aobchem. 4-CHLORO-7-FLUORO-1-INDANONE. Available from: [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available from: [Link]
-
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Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]
-
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- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone.
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Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33931–33966. Available from: [Link]
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ChemRxiv. Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Available from: [Link]
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Forsén, S., Merényi, F., & Nilsson, M. (1964). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica, 18, 1208-1221. Available from: [Link]
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Methodological & Application
Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation: An Application and Protocol Guide
Abstract
The 1-indanone core is a significant structural motif in a multitude of biologically active compounds and natural products, playing a crucial role in the development of therapeutics for conditions such as Alzheimer's disease.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-indanone through intramolecular Friedel-Crafts acylation. This classic and robust method involves the cyclization of 3-arylpropanoic acids or their derivatives, facilitated by Brønsted or Lewis acids.[1][2] We will explore the underlying reaction mechanism, compare different catalytic systems, and provide step-by-step experimental procedures to ensure efficient and safe synthesis.
Introduction: The Significance of the 1-Indanone Scaffold
The indanone framework is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2] One of the most well-known drugs featuring the indanone moiety is Donepezil, an acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer's disease.[3] The versatility and importance of this scaffold underscore the need for reliable and efficient synthetic methodologies.
The intramolecular Friedel-Crafts acylation is a cornerstone reaction for constructing the 1-indanone core.[2][3] This reaction can be broadly categorized into two main pathways: the direct cyclization of 3-arylpropanoic acids and the cyclization of more reactive 3-arylpropionyl chlorides.[2] While the direct cyclization is more environmentally friendly, producing only water as a byproduct, it often necessitates harsh reaction conditions.[2][3] Conversely, the two-step conversion to the acyl chloride allows for milder cyclization conditions but generates corrosive byproducts.[2]
Reaction Mechanism and Theoretical Considerations
The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid or acyl chloride by a strong Brønsted or Lewis acid catalyst. This activation generates a highly electrophilic acylium ion intermediate.[1][2]
-
Intramolecular Electrophilic Attack: The tethered, electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion. This step forms the new carbon-carbon bond and creates a five-membered ring.[1]
-
Rearomatization: The final step involves the deprotonation of the aromatic ring, which restores its aromaticity and yields the stable 1-indanone product.[1]
The choice of catalyst is critical and can significantly impact the reaction's efficiency and regioselectivity. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, aluminum chloride (AlCl₃), and triflic acid.[3][4][5] The P₂O₅ content in PPA, for instance, has been shown to influence the regioselectivity of the cyclization on substituted aromatic rings.[5]
Experimental Protocols
This section provides detailed protocols for the two primary approaches to 1-indanone synthesis via intramolecular Friedel-Crafts acylation.
Protocol 1: Direct Cyclization of 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)
This one-step method is advantageous for its simplicity and atom economy.
Materials:
-
3-Phenylpropanoic acid (Hydrocinnamic acid)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-phenylpropanoic acid.
-
Add polyphosphoric acid in excess (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 80-100°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude 1-indanone by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[2]
Protocol 2: Cyclization of 3-Phenylpropionyl Chloride using Aluminum Chloride (AlCl₃)
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.
Step 2a: Synthesis of 3-Phenylpropionyl Chloride
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid in anhydrous dichloromethane.
-
Add a catalytic amount (1-2 drops) of DMF.[2]
-
Cool the solution to 0°C in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[2]
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used directly in the next step.[2]
Step 2b: Intramolecular Friedel-Crafts Acylation
Materials:
-
Crude 3-phenylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0°C.[2]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute HCl.[2]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Data Presentation and Catalyst Comparison
The choice of catalyst and reaction conditions significantly influences the yield of 1-indanone. The following table summarizes typical yields obtained with different catalysts for the cyclization of 3-phenylpropanoic acid or its derivatives.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Phenylpropanoic acid | 20% Sulfuric Acid | - | 140 | 27 | [4] |
| 3-Phenylpropanoic acid | Polyphosphoric Acid | - | 80-100 | 60-90 | [4] |
| 3-Phenylpropionyl chloride | Aluminum Chloride | Benzene | Reflux | 90 | [4] |
| 3-Phenylpropionyl chloride | Nafion-H | Benzene | Reflux | 90 | [4] |
| 3-Arylpropionic acids | Triflic Acid (TfOH) | Dichloromethane | 80 (Microwave) | >95 | [3] |
Workflow and Mechanistic Diagrams
To provide a clear visual representation of the process, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General experimental workflow for 1-indanone synthesis.
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reactions can be due to insufficient catalyst, low reaction temperature, or catalyst deactivation by moisture. Ensure all glassware is thoroughly dried and an inert atmosphere is maintained, especially when using water-sensitive catalysts like AlCl₃. For direct cyclizations, increasing the temperature or reaction time may improve yields.
-
Side Reactions: Intermolecular acylation can occur, leading to polymeric byproducts, particularly at high concentrations of the starting material. Using a higher dilution can favor the intramolecular pathway.
-
Regioselectivity Issues: For substituted 3-arylpropanoic acids, the cyclization can lead to a mixture of regioisomers. The choice of catalyst and solvent can influence the outcome. For example, PPA with a lower P₂O₅ content has been shown to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl. [5]* Alternative Acylating Agents: For the synthesis of 2-substituted 1-indanones, using Meldrum's acid derivatives as the acylating agent can be advantageous. [6]These precursors are readily functionalized at the alpha position before the Friedel-Crafts cyclization, which is often more challenging to achieve on the 1-indanone product itself. [6]
Conclusion
The intramolecular Friedel-Crafts acylation remains a highly effective and versatile method for the synthesis of 1-indanones. By carefully selecting the starting material, catalyst, and reaction conditions, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of organic synthesis and drug development, facilitating the efficient production of 1-indanone and its derivatives for further investigation and application.
References
-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health. [Link]
-
Regioselective Synthesis of Indanones. Thieme Connect. [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
Using 7-Chloro-4-fluoro-1-indanone in pharmaceutical intermediate synthesis
An In-depth Technical Guide to 7-Chloro-4-fluoro-1-indanone: Application and Protocols in Pharmaceutical Intermediate Synthesis
Authored by a Senior Application Scientist
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of this compound as a versatile intermediate in pharmaceutical synthesis. By leveraging its unique structural and electronic properties, this building block offers a robust starting point for the creation of complex molecular architectures with significant therapeutic potential.
Introduction: The Strategic Importance of Halogenated Indanones
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] The introduction of halogen atoms, such as chlorine and fluorine, onto this framework profoundly influences the molecule's physicochemical properties. Specifically, the presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides an additional site for synthetic modification or can modulate electronic properties.
This compound (CAS No: 881190-28-9) is a particularly valuable intermediate.[5][6][7][8] Its defined regiochemistry allows for precise control over subsequent synthetic transformations, making it an ideal precursor for developing novel therapeutic agents across various domains, including oncology, inflammation, and neurodegenerative diseases.[2][3][4] This guide provides detailed protocols and expert insights into harnessing the synthetic potential of this key intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 881190-28-9 | [5][6][7][8] |
| Molecular Formula | C₉H₄ClFO | [5] |
| Molecular Weight | 182.58 g/mol | [5] |
| Purity | Typically ≥97% | [5][8] |
| Appearance | (Not specified, typically off-white to yellow solid) | General chemical catalogs |
| Storage | Sealed in a dry, room temperature environment. | [5] |
Safety & Handling: this compound, like many halogenated aromatic ketones, requires careful handling to ensure laboratory safety.
-
General Precautions: Handle in a well-ventilated area, preferably a fume hood.[9][10][11] Avoid breathing dust, fumes, or vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[9][10][11]
-
Irritation Potential: This class of chemical is often considered an irritant, causing skin and serious eye irritation.[9][10] In case of contact, rinse the affected area thoroughly with water.[9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
Synthetic Utility and Core Applications
The reactivity of this compound is centered around three key areas: the carbonyl group (ketone), the acidic α-protons at the C-2 position, and the aromatic ring. This polyfunctionality allows for a diverse range of transformations.
Caption: Synthetic pathways from this compound.
Indanone derivatives are precursors to a wide range of biologically active compounds.[2][3] Research on similar scaffolds has shown their potential as:
-
Anticancer Agents: By serving as a core for molecules that induce apoptosis or inhibit key signaling pathways in cancer cells.[12][13]
-
Anti-inflammatory Drugs: The indanone nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[12]
-
Neurodegenerative Disease Therapeutics: Certain indanone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, relevant in Alzheimer's disease treatment.[4][13]
Experimental Protocols
The following protocols are representative methodologies illustrating how this compound can be utilized in a research setting. These are foundational procedures that can be adapted and optimized for specific synthetic targets.
Protocol 1: Reduction of the Ketone to Synthesize 7-Chloro-4-fluoro-1-indanol
Principle: This protocol details the selective reduction of the ketone functionality to a secondary alcohol using a mild reducing agent, sodium borohydride (NaBH₄). This transformation is a common first step to introduce a new chiral center and a hydroxyl group for further functionalization.
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol. Stir the solution at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Reduction: While stirring, slowly add 1.2 equivalents of sodium borohydride in small portions over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully add 10 mL of deionized water to quench the excess NaBH₄. Once gas evolution ceases, add 1M HCl dropwise to neutralize the solution to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-Chloro-4-fluoro-1-indanol. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: α-Alkylation via Aldol Condensation
Principle: This protocol describes the base-catalyzed condensation of the indanone with an aromatic aldehyde at the C-2 position. This reaction leverages the acidity of the α-protons to form a new carbon-carbon bond, creating a 2-benzylidene-1-indanone derivative, a scaffold known for its biological activities.[12]
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water, ice
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: Prepare a solution of this compound (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Base Addition: In a separate beaker, dissolve KOH or NaOH (1.5 eq) in a minimal amount of water and cool the solution.
-
Condensation: Cool the ethanolic solution of the indanone and aldehyde in an ice bath. Slowly add the cold aqueous base solution dropwise with vigorous stirring. A color change and/or precipitation of the product is typically observed.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. If a solid precipitate forms, collect it by vacuum filtration. If not, acidify the mixture carefully with dilute HCl to induce precipitation.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylmethylidene derivative.
Caption: Workflow for the reduction of this compound.
Conclusion
This compound is a high-value, strategically functionalized intermediate for pharmaceutical synthesis. Its distinct substitution pattern provides a reliable platform for constructing diverse and complex molecular libraries. The protocols outlined in this guide demonstrate fundamental transformations that unlock the synthetic potential of this scaffold. By applying these methods and principles, researchers can effectively utilize this compound to accelerate the discovery and development of next-generation therapeutic agents.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 881190-28-9 [chemicalbook.com]
- 7. This compound CAS#: 881190-28-9 [chemicalbook.com]
- 8. CAS 881190-28-9 | 2717-7-03 | MDL MFCD11518579 | this compound | SynQuest Laboratories [synquestlabs.com]
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- 11. westliberty.edu [westliberty.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indanones
Introduction: The Significance of Indanones and the Power of Palladium Catalysis
The 1-indanone structural motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds with applications ranging from anti-inflammatory and anticancer agents to treatments for neurological disorders.[1][2] The efficient construction of this five-membered carbocycle has therefore been a long-standing goal for synthetic chemists. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and versatile tool for the synthesis of substituted 1-indanones.[1] These methods, which include intramolecular Heck reactions, carbonylative cyclizations, and intramolecular α-arylations, offer significant advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of palladium-catalyzed indanone synthesis. We will delve into the mechanistic underpinnings of these transformations, provide a comparative overview of common catalytic systems, and offer detailed, step-by-step protocols for key methodologies.
Key Palladium-Catalyzed Methodologies for Indanone Synthesis
Several distinct palladium-catalyzed strategies have been successfully employed for the synthesis of 1-indanones. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form the cyclic indanone product.[1][3] It is a robust and widely used method for forming the five-membered ring of the indanone core.[1][4]
-
Carbonylative Cyclization: This powerful technique constructs the indanone skeleton by incorporating a molecule of carbon monoxide (CO).[1] Typically, an aryl halide or triflate reacts with an alkyne or alkene under a CO atmosphere, leading to the formation of multiple carbon-carbon bonds in a single, efficient step.[1][5][6]
-
Intramolecular α-Arylation of Ketones: This method directly forms the indanone core by creating a carbon-carbon bond between a ketone enolate and an aryl halide.[1][7] This approach is valued for its high atom economy and has been successfully applied in enantioselective syntheses.[8][9]
-
C-H Annulation: Newer methodologies involve the palladium-catalyzed annulation of aldehydes with alkenes, such as norbornene, through C-H activation to directly form the indanone skeleton under mild conditions.[1][10]
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the underlying mechanism of these transformations is crucial for troubleshooting and optimizing reaction conditions. While the specifics can vary between the different methodologies, a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides a useful framework.
Caption: Generalized catalytic cycle for palladium-catalyzed indanone synthesis.
The cycle typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination and migratory insertion of the tethered alkene, alkyne, or carbon monoxide. The resulting cyclized Pd(II) species then undergoes either β-hydride elimination or reductive elimination to furnish the indanone product and regenerate the active Pd(0) catalyst.
Comparative Overview of Catalytic Systems
The success of a palladium-catalyzed indanone synthesis is highly dependent on the choice of the palladium source, ligand, base, and solvent. The following table provides a summary of common catalytic systems and their applications.
| Methodology | Palladium Source | Typical Ligand(s) | Substrate Scope | Key Advantages | Potential Limitations | Reference(s) |
| Intramolecular Heck Reaction | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, BINAP), N-heterocyclic carbenes (NHCs) | Aryl/alkenyl halides with tethered alkenes | Robust, well-established, good for forming quaternary centers. | Can be sensitive to steric hindrance, potential for side reactions. | [1][3][4] |
| Carbonylative Cyclization | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Phosphine ligands (e.g., dppp, dppf) | Aryl halides/triflates with alkenes/alkynes | High atom economy, rapid construction of complexity. | Requires handling of toxic CO gas, can require high pressures. | [1][5][6] |
| Intramolecular α-Arylation | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-Hartwig biaryl phosphine ligands (e.g., XPhos, SPhos) | Ketones with tethered aryl halides | High atom economy, direct C-C bond formation. | Requires strong bases, potential for self-condensation of the ketone. | [1][8][11] |
| C-H Annulation | Pd(OAc)₂ | Amino acid ligands, pyridine-type ligands | Aldehydes and alkenes (e.g., norbornene) | High atom economy, avoids pre-functionalization of substrates. | Substrate scope can be limited, may require directing groups. | [1][10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key palladium-catalyzed indanone syntheses.
Protocol 1: Intramolecular Heck Reaction for the Synthesis of 4-Methyl-1-indanone
This protocol is based on the general principles of the intramolecular Heck reaction for synthesizing cyclic compounds.[1]
Materials:
-
3-(m-tolyl)propenoyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and tri-o-tolylphosphine (4 mol%).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.[1]
-
Add 3-(m-tolyl)propenoyl chloride (1.0 equiv) and triethylamine (1.2 equiv) to the reaction mixture.[1]
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-1-indanone.[1]
Caption: Workflow for the intramolecular Heck reaction synthesis of 4-methyl-1-indanone.
Protocol 2: Intramolecular α-Arylation of a Ketone for Indanone Synthesis
This protocol is based on the general principles of palladium-catalyzed α-arylation of ketones.[1]
Materials:
-
1-(2-bromophenyl)propan-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).[1]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).[1]
-
Add anhydrous toluene, followed by 1-(2-bromophenyl)propan-2-one (1.0 equiv) and sodium tert-butoxide (1.2 equiv).[1]
-
Stir the reaction mixture at 80 °C for 12 hours.[1]
-
After cooling, dilute the mixture with water and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired indanone.[1]
Conclusion and Future Outlook
Palladium catalysis has undeniably revolutionized the synthesis of indanones, providing efficient and versatile routes to this important structural motif. The methodologies outlined in this guide represent a robust toolkit for the modern synthetic chemist. Future developments in this field are likely to focus on the use of more sustainable and earth-abundant metal catalysts, the development of novel ligands to control stereoselectivity, and the expansion of C-H activation strategies to further streamline synthetic routes. As our understanding of these complex catalytic systems deepens, we can expect even more innovative and powerful methods for the construction of indanones and other valuable carbocyclic frameworks to emerge.
References
- Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 1-Indanones - Benchchem.
- Indanone synthesis - Organic Chemistry Portal.
- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - IT Services - University of Liverpool.
- Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes | Request PDF - ResearchG
- Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction - OUCI.
- Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel | Journal of the American Chemical Society.
- Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed.
- Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction | Request PDF - ResearchG
- (PDF) Palladium‐Catalyzed Selectivity Controlled Highly Efficient Carbonylative Synthesis of Isoquinoline‐1,3(2H,4H)
- Synthesis of indenones via palladium-catalyzed annulation of internal alkynes | The Journal of Organic Chemistry - ACS Public
- Intramolecular Heck reaction - Wikipedia.
- The Intramolecular Heck Reaction.
- Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones | The Hartwig Group.
- Scope of the palladium-catalyzed synthesis of indanone derivatives...
- The palladium-catalyzed synthesis of indanone derivatives - ResearchG
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
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- 9. Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones | The Hartwig Group [hartwig.cchem.berkeley.edu]
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- 11. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Application Notes & Protocols: Investigating 7-Chloro-4-fluoro-1-indanone in Antiviral Research
Introduction: The Rationale for Investigating 7-Chloro-4-fluoro-1-indanone
The indanone scaffold is recognized in medicinal chemistry as a "privileged structure," forming the foundation for a multitude of compounds with diverse biological activities. Extensive research has highlighted the potential of indanone derivatives as potent agents against cancer, inflammation, and microbial infections.[1][2] Within this broad spectrum of activity, the antiviral properties of indanones are a compelling area of exploration.[3][1] Derivatives have demonstrated inhibitory effects against a variety of viruses, including plant viruses like Tobacco Mosaic Virus (TMV) and human pathogens such as Hepatitis C Virus (HCV).[4][5][6]
While specific research on This compound is not yet widely published, its chemical structure—featuring halogen substitutions (chloro and fluoro) known to modulate pharmacokinetic and pharmacodynamic properties—makes it a compound of significant interest for antiviral screening. This guide provides a comprehensive framework for researchers to systematically evaluate the antiviral potential of this compound. It outlines plausible mechanisms of action based on related compounds and furnishes detailed protocols for a logical, stepwise investigation.
The central hypothesis is that the electronegative properties and structural conformation of this compound may enable it to interact with key viral or host proteins essential for viral replication. This document serves as a technical roadmap for testing this hypothesis, from initial cytotoxicity assessments to targeted mechanistic studies.
Part 1: Plausible Antiviral Mechanisms & Targets
Based on the known activities of indanone derivatives and other small molecule inhibitors, we can postulate several high-probability targets for this compound. A primary research program should focus on two key stages of the viral life cycle: viral entry and viral genome replication .
Mechanism 1: Inhibition of Viral Entry
The entry of enveloped viruses into host cells is a multi-step process involving attachment, receptor binding, and membrane fusion, often mediated by viral glycoproteins.[7][8] Small molecules can physically block these conformational changes.[9] The rigid, planar structure of the indanone core could serve as a scaffold to interfere with the protein-protein interactions necessary for membrane fusion.
-
Primary Target: Influenza A Virus (IAV) Hemagglutinin (HA) protein.
-
Causality: The HA protein undergoes a critical low-pH-triggered conformational change in the endosome, which is essential for fusing the viral and endosomal membranes.[9] A small molecule like this compound could bind to a pocket in the HA trimer, stabilizing its pre-fusion state and preventing this transition, thereby trapping the virus in the endosome.[10]
Mechanism 2: Inhibition of Viral Polymerase
Viral polymerases, such as RNA-dependent RNA polymerase (RdRp), are essential for replicating the viral genome and are highly conserved, making them excellent targets for antiviral drugs.[11][12] Many successful antiviral agents function as either nucleoside or non-nucleoside inhibitors of these enzymes.[13][14]
-
Primary Target: RNA-dependent RNA Polymerase (RdRp) of Flaviviruses (e.g., Zika Virus, Dengue Virus) or Hepatitis C Virus.
-
Causality: As a non-nucleoside inhibitor, this compound could act as an allosteric inhibitor. It might bind to a site on the RdRp enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency or its ability to bind RNA templates.[13] This mechanism has been successfully exploited for other viral polymerases.[15] Some indanone thiosemicarbazones, for instance, are believed to inhibit HCV replication by targeting non-structural proteins, which include the polymerase.[6]
Part 2: Experimental Workflow & Protocols
A rigorous investigation into a novel compound's antiviral activity must follow a logical progression, starting with safety and proceeding to efficacy and mechanism of action.
Experimental Workflow Diagram
Caption: Logical workflow for evaluating the antiviral potential of a novel compound.
Protocol 2.1: Cytotoxicity Assay (MTT Assay)
Principle: Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay measures cell viability by quantifying the metabolic conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in living cells.[16]
Materials:
-
Host cell line (e.g., MDCK for Influenza, Huh-7 for HCV, or Vero for Zika)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in complete medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., ~0.5 µM). Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 48-72 hours (duration should match the planned antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).[16]
Protocol 2.2: Plaque Reduction Assay
Principle: This is the gold standard for quantifying viral infectivity and screening antiviral compounds.[17] A viral plaque is a clear zone formed in a monolayer of cells due to viral infection and lysis. An effective antiviral will reduce the number and/or size of these plaques.
Materials:
-
Confluent host cells in 6-well plates
-
Virus stock with a known titer (e.g., Influenza A/PR/8/34)
-
This compound at non-toxic concentrations (e.g., below CC₅₀)
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% Avicel or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells to 95-100% confluency in 6-well plates.
-
Infection: Wash the cell monolayers with PBS. Prepare a virus dilution in infection medium to yield 50-100 plaques per well. In parallel, prepare virus dilutions that also contain various concentrations of this compound (and a vehicle control).
-
Adsorption: Add 200 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and add 2 mL of the overlay medium (containing the corresponding concentration of the compound).
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain with crystal violet solution for 15 minutes.
-
Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration.
Protocol 2.3: Time-of-Addition Assay
Principle: This assay helps to pinpoint which stage of the viral life cycle is inhibited by the compound. The compound is added at different time points relative to viral infection, and the viral yield is measured at the end of a single replication cycle.
Materials:
-
Synchronized infection setup (high multiplicity of infection, MOI, of 5-10)
-
Host cells in 24-well plates
-
This compound (at a concentration of ~5-10x IC₅₀)
Procedure:
-
Setup: Seed cells and grow to confluency. Pre-chill plates and virus inoculum on ice.
-
Infection: Adsorb a high MOI of virus to the cells for 1 hour at 4°C to allow binding but not entry.
-
Time Points: Wash cells with cold PBS to remove unbound virus. Add pre-warmed medium to start the infection (T=0). Add the compound at various time points:
-
Full-time (-1 to 8h): Compound present throughout.
-
Entry ( -1 to 2h): Compound present only during and shortly after adsorption.
-
Post-entry (2 to 8h, 4 to 8h, etc.): Compound added after the entry phase.
-
-
Harvest: At the end of one replication cycle (e.g., 8-12 hours), collect the cell supernatant.
-
Quantification: Determine the viral titer in the supernatant using a plaque assay or TCID₅₀.
-
Analysis: Plot the viral yield reduction against the time of addition.
-
Inhibition at early time points suggests interference with entry (binding, fusion).
-
Inhibition at middle/late time points suggests interference with genome replication, protein synthesis, or assembly.
-
MoA Pathway Diagram
Caption: Interpreting results from a time-of-addition experiment.
Part 3: Data Interpretation & Quantitative Summary
Effective drug discovery relies on quantitative metrics to compare compounds. The key parameters derived from the protocols above should be systematically tabulated.
Table 1: Hypothetical Antiviral Activity Profile of this compound
| Parameter | Host Cell Line | Virus Strain | Value (µM) | Interpretation |
| CC₅₀ | MDCK | N/A | >100 | Low cytotoxicity, favorable therapeutic window. |
| IC₅₀ | MDCK | Influenza A/PR/8/34 | 8.5 | Potent inhibition of viral replication. |
| SI | MDCK | Influenza A/PR/8/34 | >11.7 | High selectivity for viral target over host cell. |
| CC₅₀ | Huh-7 | N/A | 85 | Moderate cytotoxicity. |
| IC₅₀ | Huh-7 | HCV (Replicon) | 12.2 | Good inhibition of viral replication. |
| SI | Huh-7 | HCV (Replicon) | 7.0 | Acceptable selectivity, but lower than for IAV. |
Note: The data presented in this table are hypothetical and serve as an example for how to present experimental results. The Selectivity Index (SI = CC₅₀/IC₅₀) is a critical measure of a compound's therapeutic potential.
Conclusion and Future Directions
This document provides the foundational strategy for evaluating this compound as a potential antiviral agent. The indanone chemical class has established antiviral credentials, making this specific derivative a logical candidate for screening.[1][4][6] By following the proposed workflow—from determining the therapeutic window with cytotoxicity assays to identifying the likely mechanism of action with time-of-addition and specific enzymatic or fusion assays—researchers can build a comprehensive profile of the compound's activity.
Should initial screens prove promising (i.e., a high Selectivity Index), subsequent steps would involve structure-activity relationship (SAR) studies to synthesize more potent analogs, and ultimately, evaluation in animal models of viral infection to assess in vivo efficacy.[17] The protocols and logic outlined herein provide a robust and scientifically sound pathway for this exciting area of drug discovery.
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Comprehensive Characterization of 7-Chloro-4-fluoro-1-indanone: A Multi-technique Spectroscopic and Chromatographic Approach
An Application Note and Protocol Guide:
Abstract: 7-Chloro-4-fluoro-1-indanone is a key substituted indanone intermediate, a scaffold widely recognized for its prevalence in pharmaceuticals and bioactive natural products.[1][2] The precise substitution pattern of halogen atoms on the aromatic ring makes it a valuable building block in medicinal chemistry, where such modifications can significantly influence pharmacological properties like metabolic stability and binding affinity.[3] Rigorous analytical characterization is therefore not merely a procedural step but a foundational requirement to ensure identity, purity, and quality for its use in research and drug development. This guide provides a detailed framework of orthogonal analytical methods for the comprehensive characterization of this compound, explaining the causality behind each procedural choice to ensure robust and reliable results.
Method Selection Rationale: The Orthogonal Approach
No single analytical technique can fully elucidate the structure and purity of a complex organic molecule. A robust characterization strategy relies on an orthogonal approach, where each method provides distinct and complementary information.
-
Chromatography (HPLC, GC-MS): Assesses purity by separating the principal compound from impurities, starting materials, and by-products.
-
Mass Spectrometry (GC-MS): Provides molecular weight and fragmentation data, confirming elemental composition and offering structural clues.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Delivers definitive structural elucidation by mapping the precise connectivity of atoms within the molecule.
-
IR Spectroscopy (FT-IR): Confirms the presence of key functional groups, corroborating the overall structure.
This multi-technique approach creates a self-validating system, where the data from each analysis must be consistent with the others, ensuring the highest degree of confidence in the final characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. Purity is determined by calculating the area percentage of the main analyte peak relative to the total area of all detected peaks.
Expertise & Experience: The choice of a C18 column is standard for aromatic ketones, providing excellent hydrophobic retention. An acidic mobile phase modifier (e.g., formic acid) is used to protonate any residual silanols on the silica-based column, preventing peak tailing and ensuring sharp, symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the conjugated aromatic ketone system.
Protocol 2.1: RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to create a 500 µg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound peak to determine purity. A PDA detector can be used to check for peak purity by comparing spectra across the peak.
Visualization 2.1: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4][5] The sample is vaporized and separated based on boiling point and polarity on a capillary column. Eluted compounds are then ionized (typically by Electron Ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint.
Expertise & Experience: This technique is ideal for identifying the target compound and any volatile impurities. The predicted monoisotopic mass of this compound (C₉H₆ClFO) is 184.0091 Da.[6] We expect to see a molecular ion peak (M⁺) at m/z 184, along with a characteristic M+2 peak at m/z 186 with ~1/3 the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns, such as the loss of CO (m/z 28), are also expected.
Protocol 3.1: GC-MS Identification
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC system coupled to a Mass Selective Detector (MSD) or Quadrupole MS.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C. Hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
-
Data Analysis: Compare the acquired mass spectrum of the main peak with a reference library (e.g., NIST) and verify the presence of the expected molecular ion (m/z 184/186) and fragmentation patterns.
Visualization 3.1: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[7] It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F), which, when placed in a strong magnetic field, absorb radiofrequency radiation at characteristic frequencies. The chemical shift (δ), signal splitting (coupling), and integration provide direct information about the chemical environment and connectivity of atoms.[8]
Expertise & Experience: For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
-
¹H NMR: Will show signals for the two aromatic protons and the two pairs of aliphatic protons in the five-membered ring. The aromatic signals will be split by each other and by the fluorine atom.
-
¹³C NMR: Will show 9 distinct signals, including a characteristic downfield signal for the carbonyl carbon (>190 ppm) and a carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.[3]
-
¹⁹F NMR: Will show a single resonance, and its coupling to nearby protons will further confirm the substitution pattern.
Protocol 4.1: NMR Structural Elucidation
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) if the solvent does not already contain it as an internal reference (δ 0.00 ppm).
-
Instrumentation & Conditions:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Standard ¹H NMR (1D proton).
-
Standard ¹³C NMR with proton decoupling (e.g., ¹³C{¹H} APT or DEPT-135 to determine CH, CH₂, and CH₃ multiplicities).
-
Standard ¹⁹F NMR with proton decoupling.
-
-
Temperature: 25 °C.
-
-
Data Analysis: Assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra. Analyze coupling constants (J-values) to confirm through-bond relationships between adjacent protons and between protons and fluorine. Ensure all spectral data are consistent with the proposed structure.
| Predicted NMR Data (Illustrative) | |
| Technique | Expected Features |
| ¹H NMR | Two aliphatic triplets (~2.8-3.2 ppm), Two aromatic signals (doublet of doublets, ~7.0-7.8 ppm) showing H-H and H-F coupling. |
| ¹³C NMR | Carbonyl carbon (~200 ppm), Aromatic C-F (~160 ppm, ¹JCF ≈ 250 Hz), Aromatic C-Cl (~135 ppm), Other aromatic and aliphatic carbons in expected regions. |
| ¹⁹F NMR | One signal, likely a multiplet due to coupling with aromatic protons. |
Visualization 4.1: NMR Workflow
Caption: Workflow for NMR structural elucidation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[9][10] Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), providing a fingerprint of the molecule's functional group composition.[11]
Expertise & Experience: For this compound, the most prominent feature will be the strong carbonyl (C=O) stretch. Its position (typically ~1700 cm⁻¹) can be influenced by ring strain and conjugation. Other key absorbances will confirm the aromatic nature and the presence of carbon-halogen bonds.
Protocol 5.1: FT-IR Functional Group Analysis
-
Sample Preparation: No extensive preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation & Conditions:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 or 32 scans.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. Identify the characteristic absorption bands and match them to the expected functional groups.
| Expected FT-IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| ~1710 | Carbonyl (C=O) Stretch of a five-membered ring ketone |
| ~1600, ~1480 | Aromatic C=C Ring Stretch |
| ~1250 | C-F Stretch |
| ~850-750 | C-Cl Stretch |
Visualization 5.1: FT-IR Workflow
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. benchchem.com [benchchem.com]
- 4. globaljournals.org [globaljournals.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mt.com [mt.com]
- 11. ft ir spectroscopy: Topics by Science.gov [science.gov]
Application Notes & Protocols: 7-Chloro-4-fluoro-1-indanone as a Strategic Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 7-chloro-4-fluoro-1-indanone, a halogenated aromatic ketone that serves as a highly versatile and strategic building block in organic chemistry. The presence of chlorine and fluorine atoms on the indanone scaffold imparts unique electronic properties and offers vectors for further functionalization, making it a valuable precursor in medicinal chemistry and materials science.[1] This document outlines the core physicochemical properties of the compound, details its application in key synthetic transformations, provides step-by-step experimental protocols, and discusses the mechanistic rationale behind these methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged structure in chemistry, appearing as a core component in numerous natural products and pharmacologically active molecules.[2] Its rigid bicyclic system provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for molecular recognition and binding to biological targets.[3] The derivatization of the 1-indanone core has led to compounds with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[3][4]
The strategic introduction of halogen atoms, such as chlorine and fluorine, can profoundly modulate a molecule's physicochemical properties. Fluorine, in particular, is known to enhance metabolic stability, improve bioavailability, and alter binding affinity by participating in hydrogen bonding and dipole-dipole interactions.[1] The combination of both a chloro and a fluoro substituent on the 7- and 4-positions of the indanone ring, respectively, creates a unique electronic environment and provides distinct handles for regioselective synthesis, positioning this compound as a building block of significant interest.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 881190-28-9 | [5] |
| Molecular Formula | C₉H₆ClFO | [5][6] |
| Molecular Weight | 184.59 g/mol | [5] |
| Appearance | Solid (Typical for indanones) | N/A |
| SMILES | C1CC(=O)C2=C(C=CC(=C21)F)Cl | [6] |
| InChI | InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | [6] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [7] |
| logP (Predicted) | 2.4 | [6] |
Applications in Synthetic Chemistry: Protocols & Mechanisms
This compound is a versatile substrate for a variety of chemical transformations. Its ketone functionality and reactive α-methylene group are primary sites for derivatization.
Overview of Synthetic Potential
The following diagram illustrates the central role of this compound as a precursor to diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Knoevenagel Condensation for the Synthesis of 2-Benzylidene Derivatives
Scientific Rationale: The α-protons of the indanone are acidic and can be removed by a base to form an enolate. This enolate acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde in a Knoevenagel or Aldol-type condensation. The resulting intermediate readily dehydrates to form a thermodynamically stable, conjugated 2-benzylidene-1-indanone.[4] These derivatives are of significant interest as they have shown potent cytotoxicity against various human cancer cell lines, often by inhibiting tubulin polymerization.[3]
Detailed Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 g, 5.42 mmol) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.1 equivalents, 5.96 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.2 mL). Causality Note: Piperidine acts as a base to facilitate the formation of the indanone enolate and also protonates the intermediate alkoxide.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual reagents. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-benzylidene derivative.
Reductive Amination to Access Chiral Indanamines
Scientific Rationale: The conversion of the ketone to an amine is a fundamental transformation in the synthesis of bioactive molecules. This can be achieved via reductive amination. The ketone first reacts with a primary amine to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the corresponding secondary amine. Using a chiral amine or a chiral reducing agent can enable stereoselective synthesis. The resulting indanamine scaffold is a key component of several neurologically active agents.[4]
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 g, 5.42 mmol) in methanol (25 mL) in a 100 mL round-bottom flask, add benzylamine (1.1 equivalents, 5.96 mmol) and acetic acid (0.1 mL). Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and susceptible to reduction than the starting ketone.
-
Stirring: Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Cool the flask in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents, 8.13 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the iminium ion in the presence of the solvent and other functional groups.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding 1 M aqueous HCl (15 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction and Purification: Basify the aqueous residue with 2 M NaOH until pH > 10. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude amine product by column chromatography on silica gel.
Workflow for Synthesis and Derivatization
The following workflow illustrates a typical sequence from a starting material to a functionalized indanone derivative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
Spectroscopic analysis (NMR, IR, MS) of 7-Chloro-4-fluoro-1-indanone
An Application Guide to the Comprehensive Spectroscopic Analysis of 7-Chloro-4-fluoro-1-indanone
Abstract
This application note provides a detailed, multi-technique spectroscopic guide for the structural characterization of this compound, a key intermediate in pharmaceutical and materials science research. We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not only standardized protocols but also in-depth interpretation of the spectral data, grounded in established chemical principles. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound
This compound (C₉H₆ClFO, Molar Mass: 184.59 g/mol ) is a halogenated derivative of 1-indanone. Substituted indanones are crucial scaffolds in medicinal chemistry, forming the core of various biologically active compounds.[1] The precise placement of halogen substituents (chlorine and fluorine) on the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.
Given its importance, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of its chemical identity, purity, and structure. This guide details the expected outcomes and methodologies for its complete characterization.
Chemical Structure:
Figure 1. this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality and Interpretation: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other nuclei (spin-spin coupling). The electron-withdrawing effects of the carbonyl group, chlorine, and fluorine atoms deshield nearby protons, shifting their signals downfield.[2] Furthermore, the spin-active ¹⁹F nucleus (I=1/2) will couple with nearby protons, providing additional structural information.
The spectrum is predicted to show three distinct regions:
-
Aromatic Region (δ 7.0-8.0 ppm): Two aromatic protons (H-5 and H-6) are expected. Their chemical shifts are influenced by the ortho/meta/para relationships to the halogen substituents. H-5 will be a doublet of doublets due to coupling with H-6 and the fluorine at C-4. H-6 will also be a doublet of doublets, coupling to H-5 and the chlorine at C-7 (though H-Cl coupling is not typically resolved).
-
Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (C-2 and C-3) of the five-membered ring are diastereotopic. They are expected to appear as two distinct triplets, as each CH₂ group is coupled to the adjacent CH₂ group.[3] The C-3 protons, being closer to the aromatic ring, are expected slightly downfield from the C-2 protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.5 - 7.7 | d | JH6-H5 ≈ 8-9 | 1H |
| H-5 | ~7.2 - 7.4 | dd | JH5-H6 ≈ 8-9, JH5-F4 ≈ 4-6 | 1H |
| H-3 (2H) | ~3.1 - 3.3 | t | JH3-H2 ≈ 6-7 | 2H |
| H-2 (2H) | ~2.7 - 2.9 | t | JH2-H3 ≈ 6-7 | 2H |
Note: Chemical shifts are estimations based on analogous structures. Actual values may vary.[4]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a 300-600 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
¹H NMR Experimental Workflow
Caption: Workflow for ¹³C NMR Analysis.
Infrared (IR) Spectroscopy
Causality and Interpretation: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). [6]The spectrum for this compound will be dominated by a few key absorptions.
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl is expected. Its position is influenced by ring strain and conjugation. For a five-membered ring ketone conjugated with an aromatic ring, this peak typically appears around 1700-1720 cm⁻¹. [7]* C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be found just below 3000 cm⁻¹. [6]* C=C Aromatic Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
C-F and C-Cl Stretches: These vibrations appear in the fingerprint region (1400-1000 cm⁻¹) and are useful for confirmation but can be difficult to assign definitively without a reference spectrum.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic |
| 3000 - 2850 | Weak-Medium | C-H Stretch | Aliphatic (CH₂) |
| ~1715 | Strong, Sharp | C=O Stretch | Ketone |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |
| 800 - 600 | Medium | C-Cl Stretch | Aryl-Chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum. [5]2. Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [5]4. Data Analysis: Label the significant peaks in the resulting spectrum.
IR Spectroscopy Experimental Workflow
Caption: Workflow for ATR-IR Analysis.
Mass Spectrometry (MS)
Causality and Interpretation: Mass spectrometry provides the molecular weight and elemental formula of a compound. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, creating a molecular ion (M•+) and causing it to fragment in a predictable manner. [8]* Molecular Ion (M•+): The molecular formula is C₉H₆ClFO. The key feature will be the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This will result in two peaks for the molecular ion: one at m/z 184 (for C₉H₆³⁵ClFO) and a smaller peak at m/z 186 (for C₉H₆³⁷ClFO), with an intensity ratio of roughly 3:1. The monoisotopic mass is 184.0091 Da. [9]* Fragmentation Pattern: The fragmentation is driven by the formation of stable ions and neutral radicals. [8]Key fragmentation pathways for indanones include:
- Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 156/158.
- Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 149.
- Retro-Diels-Alder type reactions: Cleavage of the five-membered ring can also occur.
Predicted Mass Spectrometry Data (EI-MS)
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity | Identity |
| 184 | 186 | High (M:M+2 ≈ 3:1) | [M]•+ (Molecular Ion) |
| 156 | 158 | Medium | [M - CO]•+ |
| 149 | - | Medium | [M - Cl]+ |
| 121 | - | Low | [M - Cl - CO]+ |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS). [5]2. Ionization: Bombard the vaporized sample with a beam of electrons, typically at 70 eV, to generate ions. [10]3. Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Mass Spectrometry Experimental Workflow
Caption: Workflow for EI-MS Analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and orthogonal set of data for the complete and unambiguous structural confirmation of this compound.
-
MS confirms the molecular weight and elemental composition (C₉H₆ClFO).
-
IR spectroscopy confirms the presence of key functional groups, most notably the conjugated ketone (C=O).
-
¹H and ¹³C NMR provide the definitive connectivity of the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the structure of the indanone core.
By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. preprints.org [preprints.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 10. uni-saarland.de [uni-saarland.de]
The Untapped Potential of 7-Chloro-4-fluoro-1-indanone in Oncology Drug Discovery: A Guide for Researchers
Introduction: The Indanone Scaffold as a Privileged Motif in Anticancer Research
The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1-indanone core has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1][2] Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities, including potent antiviral, anti-inflammatory, and, most notably, anticancer properties.[1] The rigid, fused-ring system of the indanone core provides a geometrically constrained backbone, ideal for the strategic orientation of pharmacophoric groups to interact with various biological targets. This has led to the development of numerous indanone-based compounds with significant cytotoxic effects against a range of human cancer cell lines.[1][3]
This technical guide focuses on the prospective role of a specific, yet underexplored, member of this family: 7-Chloro-4-fluoro-1-indanone . While direct anticancer studies on this particular molecule are not yet prevalent in the public domain, its unique halogenation pattern suggests significant potential as a building block for a new generation of anticancer agents. The presence of both chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[4] This guide will, therefore, extrapolate from the extensive research on analogous halogenated indanones to provide a comprehensive overview of the potential applications and experimental protocols for researchers and drug development professionals interested in leveraging this compound for anticancer studies.
The Strategic Advantage of Halogenation in Indanone-Based Anticancer Agents
Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to enhance their therapeutic profiles.[5][6] In the context of the indanone scaffold, this strategic halogenation can serve several key purposes:
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the aromatic ring system, influencing how the molecule interacts with its biological targets.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can increase the half-life of a drug.[7]
-
Enhanced Binding Affinity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity of a ligand to its target protein.
-
Improved Bioavailability: The lipophilicity introduced by halogens can improve a molecule's ability to cross cell membranes.
Research into fluorinated and chlorinated indenoisoquinolines, which are structurally related to indanones, has shown that the replacement of other functional groups with halogens can result in compounds with potent topoisomerase I inhibitory activity and high cytotoxicity in human cancer cell cultures.[8][9] This underscores the potential of halogenated indanones, such as this compound, as valuable starting materials for the synthesis of novel anticancer agents.
Plausible Anticancer Mechanisms of Action for this compound Derivatives
Based on extensive studies of other indanone derivatives, several key signaling pathways and cellular processes have been identified as potential targets. It is highly probable that derivatives of this compound would exert their anticancer effects through one or more of the following mechanisms:
Disruption of Microtubule Dynamics
A significant number of indanone-based compounds have been shown to inhibit tubulin polymerization.[10] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[11]
Caption: Inhibition of tubulin polymerization by indanone derivatives leading to G2/M cell cycle arrest and apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
Many anticancer agents, including indanone derivatives, trigger programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and eventual cell death.[12]
Caption: Mitochondrial-mediated apoptosis induced by indanone derivatives.
Experimental Protocols: A Framework for Investigation
The following protocols provide a detailed methodology for the synthesis of derivatives from this compound and their subsequent evaluation as potential anticancer agents.
Protocol 1: Synthesis of 2-Benzylidene-7-chloro-4-fluoro-1-indanone Derivatives
This protocol describes a Claisen-Schmidt condensation reaction to synthesize 2-benzylidene derivatives of this compound, a class of compounds known to possess potent anticancer activity.[1]
Materials:
-
This compound
-
Substituted benzaldehydes
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-benzylidene-7-chloro-4-fluoro-1-indanone derivative.
Caption: General workflow for the synthesis of 2-benzylidene-7-chloro-4-fluoro-1-indanone derivatives.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indanone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized indanone derivatives in complete cell culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect specific proteins in a cell lysate. This protocol can be used to investigate the effect of indanone derivatives on the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Quantitative Data Summary: Cytotoxicity of Indanone Derivatives
The following table summarizes the in vitro cytotoxic activity of various indanone derivatives against different human cancer cell lines, as reported in the literature. This data highlights the potential of the indanone scaffold in the development of potent anticancer agents.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| Thiazolyl hydrazone derivatives | Various colon cancer cell lines | 0.41 ± 0.19 to 6.85 ± 1.44 |
| ITH-6 | HT-29 (colon) | 0.44 |
| ITH-6 | COLO 205 (colon) | 0.98 |
| ITH-6 | KM 12 (colon) | 0.41 |
| 2-Benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | 0.01 - 0.88 |
| Gallic acid based indanone | MCF-7 (breast) | 2.2 |
Data compiled from references[3][12].
Conclusion and Future Directions
While this compound remains a largely unexplored entity in the realm of anticancer research, its structural features, combined with the well-documented anticancer potential of the broader indanone class, position it as a highly promising starting point for novel drug discovery programs. The dual halogenation offers a unique opportunity to fine-tune the physicochemical properties of its derivatives, potentially leading to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles.
The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel anticancer agents derived from this compound. Future studies should focus on creating a diverse library of derivatives and screening them against a wide panel of cancer cell lines. In-depth mechanistic studies, including target identification and in vivo efficacy studies in animal models, will be crucial in unlocking the full therapeutic potential of this intriguing scaffold.
References
-
Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons. PubMed. [Link]
-
Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Journal of Medicinal Chemistry. [Link]
- Anti-cancer compounds.
-
Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC - PubMed Central. [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]
-
Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
- Indanone and tetralone-keto or hydroxyl oximes as cancer therapeutics.
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
- Indanone imine derivative and preparation method and application thereof.
-
Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC - NIH. [Link]
-
Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers. [Link]
-
Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC - NIH. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-4-fluoro-1-indanone via Intramolecular Friedel-Crafts Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Chloro-4-fluoro-1-indanone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the intramolecular Friedel-Crafts reaction to construct this important indanone core. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis.
Reaction Overview: The Intramolecular Friedel-Crafts Pathway
The synthesis of this compound is typically achieved via an intramolecular Friedel-Crafts acylation of a 3-(2-chloro-5-fluorophenyl)propanoic acid precursor. This reaction proceeds in two key stages:
-
Acyl Chloride Formation: The precursor carboxylic acid is converted into its more reactive acyl chloride derivative, commonly using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intramolecular Cyclization: In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an electrophilic aromatic substitution reaction where the acylium ion attacks the aromatic ring to form the desired five-membered ketone ring of the indanone.[1][2]
The presence of two deactivating halogen substituents (chlorine and fluorine) on the aromatic ring makes this cyclization challenging, often requiring carefully optimized conditions to achieve good yields.[3][4][5]
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction yield is consistently below 20%, or I'm recovering only starting material. What are the most likely causes and how can I fix this?
Answer: Low or no yield is the most common issue in Friedel-Crafts reactions, especially with deactivated substrates.[6][7] The root cause often lies in the catalyst, reaction conditions, or starting material integrity.
Possible Causes & Solutions:
-
Inactive or Insufficient Catalyst:
-
Causality: Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][8] Any water present will hydrolyze and deactivate the catalyst, completely halting the reaction. Furthermore, the ketone product forms a complex with the Lewis acid, meaning that a stoichiometric amount (or slight excess) of the catalyst is required, not just a catalytic amount.[7][9]
-
Solution:
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Verify Catalyst Quality: Use a fresh, unopened bottle of AlCl₃ or other Lewis acid. Old or improperly stored catalyst is a frequent point of failure.
-
Use Stoichiometric Amounts: Employ at least 1.1 to 1.5 equivalents of AlCl₃ relative to your starting acyl chloride.[7]
-
-
-
Deactivated Aromatic Ring:
-
Causality: The electron-withdrawing effects of the chlorine and fluorine atoms strongly deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[4] This increases the activation energy of the cyclization step.
-
Solution:
-
Increase Reaction Temperature: While initial addition of the catalyst should be done at low temperatures (0 °C) to control the exothermic reaction, you may need to warm the mixture to room temperature or even heat it (e.g., 50-80 °C) to drive the reaction to completion.[11] Monitor progress carefully by TLC or GC-MS to avoid decomposition.[11][12]
-
Use a Stronger Catalyst: If AlCl₃ is ineffective, consider more potent catalytic systems. Superacids like triflic acid (TfOH) or polyphosphoric acid (PPA) are excellent alternatives for cyclizing deactivated substrates.[6][11] Niobium pentachloride (NbCl₅) is another powerful option that can also facilitate the conversion of the carboxylic acid to the acyl chloride in situ.[2]
-
-
-
Poor Quality Starting Material:
-
Causality: Impurities in the starting 3-(2-chloro-5-fluorophenyl)propanoic acid or its acyl chloride can interfere with the reaction. For instance, residual carboxylic acid in your acyl chloride starting material can quench the Lewis acid.
-
Solution:
-
Purify the Precursor: Ensure the starting carboxylic acid is pure. Recrystallization may be necessary.
-
Confirm Acyl Chloride Formation: If preparing the acyl chloride yourself, ensure the conversion is complete. You can monitor this by the cessation of gas evolution (HCl or SO₂) or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Issue 2: Formation of Multiple Products or Polymeric Tar
Question: My crude product shows multiple spots on TLC, or I'm getting a dark, insoluble tar. What are these side products and how can I prevent them?
Answer: Side product formation is often due to intermolecular reactions or decomposition under harsh conditions.
Possible Causes & Solutions:
-
Intermolecular Acylation:
-
Causality: If the reaction concentration is too high, the acylium ion from one molecule may react with the aromatic ring of another molecule before it has a chance to cyclize intramolecularly. This leads to the formation of dimers and oligomers.
-
Solution:
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). This favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition: Add the substrate (acyl chloride) slowly to a solution of the Lewis acid. This keeps the instantaneous concentration of the electrophile low, further promoting intramolecular cyclization.
-
-
-
Formation of Regioisomers:
-
Causality: While the directing effects of the chloro and fluoro groups strongly favor cyclization to the desired this compound, trace amounts of other isomers can sometimes form, especially at high temperatures.
-
Solution:
-
Optimize Temperature: Control the reaction temperature carefully. Lower temperatures often provide higher selectivity.[6]
-
Solvent Choice: The choice of solvent can influence regioselectivity. In some Friedel-Crafts reactions, solvents like nitromethane have been shown to provide optimal selectivity.[12]
-
-
-
Polymerization/Decomposition:
-
Causality: The combination of a strong Lewis acid and heat can lead to the formation of polymeric tars, especially if the reaction is left for too long or overheats.[7] This is a common issue with acid-catalyzed reactions of aromatic compounds.
-
Solution:
-
Strict Temperature Control: Maintain the recommended temperature profile. Use an ice bath to control the initial exothermic reaction and an oil bath for controlled heating.[7]
-
Monitor Reaction Time: Do not let the reaction run indefinitely. Monitor by TLC until the starting material is consumed, then quench the reaction promptly.
-
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common Friedel-Crafts issues.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for synthesizing this compound? A1: Aluminum chloride (AlCl₃) is the most common and cost-effective choice.[13] However, due to the deactivated nature of the substrate, it may not be the most effective. If yields are poor with AlCl₃, stronger acid systems are recommended. Triflic acid (TfOH) and polyphosphoric acid (PPA) are excellent alternatives for direct cyclization of the carboxylic acid.[6] For the acyl chloride, other potent Lewis acids like iron(III) chloride (FeCl₃) or niobium pentachloride (NbCl₅) can also be effective.[2][6]
| Catalyst | Starting Material | Common Conditions | Key Advantages/Disadvantages |
| AlCl₃ | Acyl Chloride | CH₂Cl₂, CS₂; 0 °C to RT | Cost-effective, common; highly moisture-sensitive, requires stoichiometric amounts.[7] |
| TfOH (Triflic Acid) | Carboxylic Acid | Neat or CH₂Cl₂; RT to 80 °C | Very powerful, effective for deactivated rings; corrosive, expensive.[6][11] |
| PPA (Polyphosphoric Acid) | Carboxylic Acid | Neat; High temp (80-120 °C) | Strong dehydrating agent; viscous, difficult workup.[6] |
| NbCl₅ | Carboxylic Acid | CH₂Cl₂; RT | Powerful, can generate acyl chloride in situ; less common, moisture-sensitive.[2] |
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[10][12] Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to resolve the starting material from the product. The indanone product is typically more polar than the acyl chloride precursor and will have a lower Rf value. For more quantitative analysis, you can take aliquots from the reaction, quench them, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
Q3: What are the best methods for purifying the final product? A3: Crude this compound can be purified by several methods.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. Suitable solvents include ethanol, methanol, or a hexane/ethyl acetate mixture.[16]
-
Column Chromatography: If recrystallization is insufficient to remove impurities, purification over silica gel is the standard alternative.[16][17]
-
Vacuum Distillation: For larger scales or to remove non-volatile impurities, vacuum distillation can be effective, as 1-indanones are often distillable solids or low-melting oils.[18]
Detailed Experimental Protocol
This protocol describes the two-step synthesis of this compound from 3-(2-chloro-5-fluorophenyl)propanoic acid.
Safety First: This reaction involves corrosive and water-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10][19]
Part A: Synthesis of 3-(2-chloro-5-fluorophenyl)propanoyl chloride
-
Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl gas).
-
Reagents: To the flask, add 3-(2-chloro-5-fluorophenyl)propanoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude acyl chloride is a yellow-to-brown oil and is typically used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Cyclization
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Add anhydrous dichloromethane (CH₂Cl₂) to the flask, followed by anhydrous aluminum chloride (AlCl₃) (1.2 eq). Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the crude 3-(2-chloro-5-fluorophenyl)propanoyl chloride from Part A in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly adding crushed ice, followed by cold 1M HCl (aq).[12]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs. Nazarov Cyclization. (2025). BenchChem.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. (2025). BenchChem.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Organic Syntheses Procedure.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Method for producing 1-indanone derivatives. (n.d.). Google Patents.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. (n.d.). Beilstein Journals.
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- Technical Support Center: Purification of 4-Methyl-1-indanone. (2025). BenchChem.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. (2025). BenchChem.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube.
- Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. (2025). ResearchGate.
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (2025). ResearchGate.
- Organic Syntheses Procedure. (n.d.).
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). National Institutes of Health.
- Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation. (2025). BenchChem.
- 18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube.
- Friedel-Crafts Alkylation. (n.d.). Beyond Benign.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
- Friedel-Crafts acylation (video). (n.d.). Khan Academy.
- Indanone synthesis. (n.d.). Organic Chemistry Portal.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
- friedel-crafts acylation of benzene. (n.d.).
- What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? (2015). Quora.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). Scientific & Academic Publishing.
- Contaminated 1-indanone sample. (2023). Sciencemadness.org.
- Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. (2025). BenchChem.
- (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). ResearchGate.
- Method for acylating fluorobenzene. (n.d.). Google Patents.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org.
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
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Technical Support Center: Optimizing the Synthesis of 7-Chloro-4-fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 7-Chloro-4-fluoro-1-indanone, providing explanations for the underlying causes and actionable solutions.
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the intramolecular Friedel-Crafts acylation, which is a critical step.[1][2][3] Here are the key areas to investigate:
-
Incomplete Formation of the Acyl Chloride Intermediate: The synthesis typically begins with the conversion of a substituted propionic acid, such as 3-(3-chloro-4-fluorophenyl)propanoic acid, to its corresponding acyl chloride.[4] If this step is inefficient, the subsequent cyclization will be compromised.
-
Troubleshooting:
-
Ensure your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and of high purity.
-
Use a slight excess of the chlorinating agent to drive the reaction to completion.
-
Consider performing the reaction under reflux to ensure complete conversion.[5]
-
-
-
Suboptimal Friedel-Crafts Cyclization Conditions: The intramolecular Friedel-Crafts acylation is sensitive to the choice of Lewis acid catalyst, solvent, and temperature.[6][7]
-
Troubleshooting:
-
Catalyst Choice and Stoichiometry: Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction.[3][6] However, due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount or even a slight excess of AlCl₃ is often necessary.[6]
-
Solvent: The choice of solvent can influence the reaction rate and side product formation. Dichloromethane or carbon disulfide are frequently used.[8][9] Using nitrobenzene as a solvent may lead to tarry byproducts.[8]
-
Temperature Control: The reaction is typically exothermic.[8] Maintaining the appropriate temperature is crucial. The addition of the acyl chloride to the Lewis acid suspension should be done slowly, often at a reduced temperature (e.g., 0 °C), followed by stirring at room temperature or gentle heating to complete the reaction.[10]
-
-
-
Poor Regiocontrol: The directing effects of the chloro and fluoro substituents on the aromatic ring can potentially lead to the formation of undesired regioisomers, although the desired 7-chloro-4-fluoro isomer is generally favored.[1]
-
Troubleshooting:
-
Careful control of reaction conditions, particularly temperature, can help maximize the formation of the desired isomer.
-
Purification methods like column chromatography may be necessary to separate isomeric byproducts.[11]
-
-
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer: Byproduct formation is a common challenge in Friedel-Crafts reactions. The primary byproducts in this synthesis are often:
-
Polymeric Materials: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to polymerization of the starting materials or product.
-
Troubleshooting:
-
Maintain strict temperature control throughout the reaction.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[4]
-
-
-
Intermolecular Acylation Products: If the concentration of the acyl chloride intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or larger oligomers.
-
Troubleshooting:
-
Employing high-dilution techniques can favor the intramolecular pathway, although this is more common for the formation of larger rings.[12]
-
Slow, controlled addition of the acyl chloride to the reaction mixture can help maintain a low instantaneous concentration.
-
-
-
Dehalogenated or Isomerized Products: In some cases, the strong Lewis acid catalyst can cause dehalogenation or rearrangement of the substituents on the aromatic ring, though this is less common for acylation than for alkylation.
-
Troubleshooting:
-
Use the mildest effective Lewis acid catalyst and the lowest possible reaction temperature.
-
-
Question: The purification of the final product is proving difficult. What are the best methods?
Answer: Purifying this compound often involves removing unreacted starting materials, the Lewis acid catalyst, and any organic byproducts.
-
Work-up Procedure:
-
The reaction is typically quenched by carefully adding the reaction mixture to ice-cold dilute hydrochloric acid.[5][13] This hydrolyzes the aluminum chloride complexes and separates the catalyst into the aqueous layer.
-
Thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is crucial to recover the product.[5]
-
Washing the combined organic layers with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid and residual acidic impurities.[5][13] A final wash with brine helps to remove water before drying.[13]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the crude product.[11] Selecting an appropriate solvent system is key to obtaining high purity crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative.[5][11] A common eluent system is a mixture of hexanes and ethyl acetate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-fluorophenyl)propanoic acid.[4] This involves two main steps:
-
Conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Cyclization of the acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the indanone ring.[9]
Q2: How do the chloro and fluoro substituents influence the regioselectivity of the cyclization?
A2: In electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, halogens are deactivating but ortho-, para-directing. The fluoro group is less deactivating than the chloro group. The cyclization occurs at the position ortho to the fluoro group and meta to the chloro group, leading to the formation of this compound. The electronic and steric effects of these substituents guide the regioselectivity of the ring closure.[1]
Q3: Are there alternative catalysts to aluminum chloride for the Friedel-Crafts cyclization?
A3: While aluminum chloride is widely used, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylations.[7][13][14] Additionally, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid can be effective for intramolecular cyclizations of carboxylic acids, sometimes offering milder conditions.[2][12] The choice of catalyst can influence the reaction conditions and yield, so optimization may be necessary for your specific substrate.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.[4]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired indanone and identify any impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic carbonyl (C=O) stretch of the ketone group.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[11]
-
Experimental Protocols
Protocol 1: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-4-fluorophenyl)propanoic acid.
-
Add an excess of thionyl chloride (SOCl₂) (approximately 1.5-2.0 equivalents).
-
Gently reflux the mixture until the evolution of hydrogen chloride gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Acylation to form this compound
-
In a separate dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (approximately 1.1-1.2 equivalents) in an anhydrous solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from Protocol 1 in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Slowly add the acyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Acyl Chloride Formation | ||
| Chlorinating Agent | Thionyl Chloride or Oxalyl Chloride | Efficient conversion of carboxylic acid to acyl chloride.[4] |
| Stoichiometry | 1.5 - 2.0 equivalents | Drives the reaction to completion. |
| Temperature | Reflux | Ensures complete reaction.[5] |
| Friedel-Crafts Acylation | ||
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid effective for acylation.[3][6] |
| Catalyst Stoichiometry | ≥ 1.0 equivalent | Required due to product-catalyst complexation.[6] |
| Solvent | Dichloromethane | Common inert solvent for Friedel-Crafts reactions.[9] |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions.[10] |
| Purification | ||
| Work-up | Quench with HCl/ice, wash with NaHCO₃ | Removes catalyst and acidic impurities.[5][13] |
| Final Purification | Recrystallization or Column Chromatography | Achieves high purity of the final product.[11] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Key steps in the synthesis of this compound.
References
- Smolecule. (n.d.). Buy 3-(4-Fluorophenyl)propionyl chloride | 772-70-3.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones.
- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Chinese Chemical Society. (2020, September 29).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ACS Publications. (2025, September 22). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- National Institutes of Health. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.
- Thieme. (n.d.). Regioselective Synthesis of Indanones.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Fluoromart. (n.d.). 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE.
- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PMC.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- YouTube. (2019, January 3).
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionyl chloride.
- YouTube. (2018, November 13).
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- BenchChem. (2025). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PrepChem.com. (n.d.). Preparation of propionyl chloride.
- ResearchGate. (2025, August 7). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
- Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
- BenchChem. (n.d.). Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis.
- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97 459-31-4.
- Manchester Organics. (n.d.). 7-Fluoro-1-indanone | 651735-59-0.
- CymitQuimica. (n.d.). 3-(3-Chloro-2-fluorophenyl)propionic acid.
- BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-1-indanone.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 4-CHLORO-7-FLUORO-1-INDANONE.
- ResearchGate. (2025, August 6). Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorinated Tetrahydropyrans, Thiacyclohexanes, and Piperidines.
- ChemicalBook. (n.d.). 4-Fluoro-1-indanone synthesis.
Sources
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 7-Chloro-4-fluoro-1-indanone
Welcome to the technical support center for the synthesis of 7-Chloro-4-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the intramolecular Friedel-Crafts cyclization of 3-(2-chloro-5-fluorophenyl)propanoic acid. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-proven insights to help you navigate the challenges of this specific reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Question 1: My yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors, primarily related to reaction conditions and the purity of the starting material.
Potential Causes and Solutions:
-
Incomplete Reaction: The intramolecular Friedel-Crafts acylation is a demanding reaction that requires sufficient activation energy.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For polyphosphoric acid (PPA), temperatures are typically high, while for reagents like Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), milder conditions may be effective[1]. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Activity: The strength and composition of the acid catalyst are crucial. For PPA, its dehydrating power is critical for the formation of the acylium ion intermediate[2][3][4]. If using Eaton's reagent, ensure it has been stored under anhydrous conditions to prevent deactivation[1].
-
-
-
Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product.
-
Troubleshooting:
-
Intermolecular Polymerization: At high concentrations, the activated acylium ion can react with another molecule of the starting material, leading to the formation of polymeric byproducts. This is often observed as the reaction mixture becoming thick, viscous, or even solidifying. To favor the desired intramolecular reaction, consider using high-dilution conditions.
-
Decarboxylation: While less common in Friedel-Crafts acylation, under harsh acidic conditions and high temperatures, the starting carboxylic acid may undergo decarboxylation, leading to the formation of 1-chloro-4-fluorobenzene.
-
Sulfonation: If using a cyclizing agent containing sulfuric acid (like older preparations of PPA or Eaton's reagent), sulfonation of the aromatic ring is a potential side reaction, especially at elevated temperatures[1][5]. This introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, leading to a highly polar byproduct.
-
-
-
Purity of Starting Material: Impurities in the 3-(2-chloro-5-fluorophenyl)propanoic acid can interfere with the reaction.
-
Troubleshooting:
-
Purification: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary to remove any impurities before proceeding with the cyclization.
-
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
Question 2: I see an unexpected peak in my GC-MS/LC-MS analysis with the same mass as my product. What could it be?
Answer:
The presence of an isomer with the same mass as your desired this compound is a strong indication of the formation of a regioisomer . This is one of the most common side products in this synthesis.
Explanation of Regioisomer Formation:
The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The position of cyclization on the aromatic ring is directed by the existing substituents (in this case, chlorine and fluorine).
-
Directing Effects:
-
The fluorine atom is an ortho-, para- director.
-
The chlorine atom is also an ortho-, para- director.
-
The starting material is 3-(2-chloro-5-fluorophenyl)propanoic acid. The cyclization will occur at a position ortho to one of the activating groups.
-
Desired Product: Cyclization at the position ortho to the fluorine atom and meta to the chlorine atom results in the formation of This compound .
-
Potential Regioisomeric Side Product: Cyclization at the position ortho to the chlorine atom and meta to the fluorine atom would lead to the formation of 5-Chloro-4-fluoro-1-indanone .
Troubleshooting and Identification:
-
Analytical Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.
-
Chromatographic Separation: Regioisomers often have slightly different polarities and may be separable by careful column chromatography or preparative HPLC[6].
-
-
Minimizing Regioisomer Formation:
-
Choice of Catalyst: The regioselectivity of Friedel-Crafts reactions can sometimes be influenced by the choice of the Lewis or Brønsted acid catalyst. Experimenting with different catalysts (e.g., PPA, Eaton's reagent, AlCl₃) may alter the ratio of the regioisomers.
-
Temperature Control: Reaction temperature can also play a role in regioselectivity. Running the reaction at the lowest possible temperature that still allows for efficient cyclization is generally advisable.
-
Reaction Mechanism: Formation of this compound and its Regioisomer
Sources
Improving regioselectivity in indanone synthesis
<Technical Support Center: Improving Regioselectivity in Indanone Synthesis >
Introduction
Welcome to the Technical Support Center for Indanone Synthesis. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into controlling regioselectivity during the synthesis of indanones. The indanone framework is a critical structural motif in numerous biologically active natural products and pharmaceutical compounds.[1] However, achieving precise regiocontrol during their synthesis, particularly through methods like intramolecular Friedel-Crafts acylation and Nazarov cyclization, remains a significant challenge, often leading to mixtures of isomers that are difficult to separate.[2][3]
This guide offers a structured approach to troubleshooting common issues, providing detailed protocols and explaining the causal relationships behind experimental choices to enhance the regioselectivity of your reactions.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems encountered during indanone synthesis, their probable causes, and actionable solutions.
Issue 1: Formation of an Undesired Regioisomer in Friedel-Crafts Acylation
Scenario: You are performing an intramolecular Friedel-Crafts acylation of a substituted 3-arylpropanoic acid and obtain a mixture of indanone regioisomers, with the undesired isomer being the major product.
Probable Causes & Solutions:
-
Electronic Directing Effects: The substituents on the aromatic ring are the primary determinants of the cyclization position.[3] Electron-donating groups (EDGs) typically direct acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[3]
-
Solution: Carefully analyze the electronic nature of your substituents. If the desired cyclization is electronically disfavored, consider modifying the substrate or employing a different synthetic strategy. For instance, using a blocking group that can be removed later might be a viable option.
-
-
Steric Hindrance: Bulky substituents can sterically hinder cyclization at an adjacent position, favoring reaction at a less hindered site.
-
Solution: Leverage steric hindrance to your advantage. Introducing a bulky substituent can block an undesired reaction pathway. Conversely, if a desired position is sterically hindered, a less bulky protecting group or a different catalyst might be necessary.
-
-
Catalyst Choice and Concentration: The nature and amount of the acid catalyst can significantly influence the regioisomeric ratio.
-
Solution (PPA-mediated reactions): For reactions using polyphosphoric acid (PPA), the phosphorus pentoxide (P₂O₅) content is a critical parameter.[2][4][5]
-
High P₂O₅ content PPA tends to favor the formation of indanones with electron-donating groups ortho or para to the carbonyl group.[2]
-
Low P₂O₅ content PPA promotes the formation of isomers with the electron-donating group meta to the carbonyl.[2] This is because the PPA concentration affects the reaction mechanism, switching between acylation via a mixed anhydride/acylium ion pathway and a competing pathway involving addition to the unsaturated carboxylic acid.[2]
-
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
-
Solution: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to determine the optimal conditions for your desired regioisomer.
-
Troubleshooting Workflow for Friedel-Crafts Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in Friedel-Crafts acylation.
Issue 2: Lack of Regiocontrol in Nazarov Cyclization
Scenario: The Nazarov cyclization of your divinyl ketone precursor yields a mixture of cyclopentenone regioisomers.
Probable Causes & Solutions:
-
Carbocation Stability: The Nazarov cyclization proceeds through a pentadienyl cation intermediate.[6] The regioselectivity of the subsequent elimination step is often dictated by the formation of the most stable double bond (thermodynamic control).
-
Substrate Polarization: Symmetrically substituted divinyl ketones often exhibit poor regioselectivity.
-
Solution: Employ a "polarized" Nazarov cyclization strategy. By designing substrates with both an electron-donating group and an electron-withdrawing group, you can create a more selective reaction pathway.[6]
-
-
Catalyst System: The choice of catalyst can be pivotal in directing the cyclization.
-
Solution: For certain substrates, catalyst control can achieve regiodivergence, where different catalysts lead to different regioisomers from the same starting material.[1] For instance, in the carboacylation of 2-styryl ketones, nickel and rhodium catalysts have been shown to selectively produce 2- or 3-substituted indanones, respectively.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I completely switch the regioselectivity in a PPA-catalyzed indanone synthesis?
A1: The most effective method reported is to alter the P₂O₅ content of the polyphosphoric acid (PPA).[2][4][5] A study demonstrated that for the condensation of 2,5-dimethylanisole with methacrylic acid, using PPA with 76% P₂O₅ content resulted in >95% selectivity for one regioisomer, while PPA with 83% P₂O₅ content gave >95% selectivity for the other.[2] This is a powerful technique for accessing electron-rich indanones that may otherwise be difficult to synthesize selectively.[2]
Q2: Are there milder alternatives to strong acids like PPA or AlCl₃ for intramolecular Friedel-Crafts reactions?
A2: Yes, several milder methods exist, which are particularly useful for substrates sensitive to strong acids.[8] Niobium pentachloride (NbCl₅) can catalyze the cyclization at room temperature.[8] Additionally, metal triflates such as Scandium(III) triflate (Sc(OTf)₃) and Indium(III) salts are effective catalysts under less harsh conditions.[8]
Q3: My aromatic precursor has multiple potential cyclization sites. How can I favor a specific one?
A3: This is a classic challenge in regioselectivity. Key strategies include:
-
Leveraging Steric Hindrance: Use bulky substituents to physically block undesired reactive sites.
-
Solvent Choice: The solvent can influence the product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain cases.
-
Temperature Control: As mentioned, lower temperatures often favor the kinetic product, which may be the desired isomer if the alternative is thermodynamically more stable.
Q4: Can transition metal catalysts control regioselectivity in indanone synthesis?
A4: Absolutely. Transition-metal-catalyzed ring-closing reactions are a major method for indanone synthesis.[2] A notable example is the regiodivergent carboacylation of alkenes with ketones, where the selection of either a nickel or a rhodium catalyst can selectively furnish 2- or 3-substituted indanones from the same starting materials.[1] This catalyst-controlled approach offers a high degree of selectivity and atom economy.[1]
Experimental Protocols & Data
Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content
This protocol is adapted from the work of van Leeuwen et al., demonstrating the switching of regioselectivity based on PPA concentration.[2]
Objective: To selectively synthesize two different regioisomers of an indanone from an electron-rich arene and an α,β-unsaturated carboxylic acid.
Materials:
-
Substituted Arene (e.g., 2,5-dimethylanisole)
-
α,β-Unsaturated Carboxylic Acid (e.g., methacrylic acid)
-
Polyphosphoric Acid (PPA) with high P₂O₅ content (e.g., 83%)
-
Polyphosphoric Acid (PPA) with low P₂O₅ content (e.g., 76%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted arene (1.0 equiv) and the α,β-unsaturated carboxylic acid (1.1 equiv).
-
Catalyst Addition:
-
For Isomer A (meta-directing): Add PPA with low P₂O₅ content (e.g., 76%).
-
For Isomer B (ortho/para-directing): Add PPA with high P₂O₅ content (e.g., 83%).
-
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 100 °C) and stir for 2-4 hours, or until TLC analysis indicates full conversion of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired indanone regioisomer.
Data Presentation: Effect of PPA Concentration on Regioselectivity
The following table summarizes the results from the condensation of various arenes with unsaturated carboxylic acids, highlighting the dramatic effect of PPA concentration on the product ratio.[2]
| Entry | Arene | Carboxylic Acid | PPA (P₂O₅ %) | Isomer Ratio (A:B) |
| 1 | 2,5-Dimethylanisole | Methacrylic Acid | 76% | >95:5 |
| 2 | 2,5-Dimethylanisole | Methacrylic Acid | 83% | <5:95 |
| 3 | 3,5-Dimethylanisole | Crotonic Acid | 76% | 80:20 |
| 4 | 3,5-Dimethylanisole | Crotonic Acid | 83% | 15:85 |
Isomer A corresponds to the product where the electron-donating group is meta to the carbonyl. Isomer B corresponds to the ortho/para product.
Visualization of Mechanistic Pathways
The choice of PPA concentration dictates the dominant reaction pathway, leading to different regioisomers.
Caption: Proposed reaction pathways based on PPA concentration.[2]
References
-
Li, J., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]
-
University of Groningen. Regioselective Synthesis of Indanones. University of Groningen Research Portal. [Link]
-
Thieme E-Books & E-Journals. Regioselective Synthesis of Indanones. [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in the Synthesis of Fluorinated Indanones
Welcome to the technical support center for the synthesis of fluorinated indanones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide robust, field-tested solutions. Fluorinated indanones are crucial building blocks in medicinal chemistry, and optimizing their synthesis is key to advancing drug discovery programs.[1] This resource provides in-depth, evidence-based guidance to enhance your synthetic success.
Troubleshooting Guide: Diagnosis and Solutions for Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My intramolecular Friedel-Crafts cyclization of a 3-(fluorophenyl)propanoic acid is resulting in a low yield of the desired fluorinated indanone. What are the likely causes and how can I improve it?
Low yields in this critical cyclization step are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Root Cause Analysis & Corrective Actions
1. Inactive or Inappropriate Catalyst: The choice and condition of the acid catalyst are paramount in Friedel-Crafts reactions.
-
Causality: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be deactivated by atmospheric water, leading to incomplete reactions.[2][3][4] Similarly, Brønsted acids like polyphosphoric acid (PPA) can vary in their dehydrating power, affecting reaction efficiency.[5] The electron-withdrawing nature of the fluorine substituent can deactivate the aromatic ring, necessitating a stronger acid catalyst than for non-fluorinated analogues.[5][6]
-
Solutions:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere.[2]
-
Catalyst Selection: For deactivated aromatic rings, consider stronger acid systems. Superacids like trifluoromethanesulfonic acid (TfOH) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often more effective.[3][4] Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) or terbium(III) triflate (Tb(OTf)₃), can also be potent catalysts, sometimes offering milder reaction conditions.[3][7][8][9]
-
Catalyst Loading: Ensure sufficient catalyst loading, as stoichiometric amounts are often required, especially with Lewis acids.
-
2. Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that must be carefully optimized.
-
Causality: The activation energy for the intramolecular cyclization can be high, particularly for deactivated substrates.[4][5] Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition.[5]
-
Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For PPA-mediated reactions, temperatures around 100°C are a good starting point.[4]
-
Reaction Time: Monitor the consumption of the starting material to determine the optimal reaction time.
-
Non-Conventional Heating: Microwave-assisted synthesis can sometimes reduce reaction times and improve yields by enabling rapid and uniform heating.[8][10]
-
3. Formation of Side Products: The desired intramolecular cyclization can be compromised by competing intermolecular reactions or the formation of regioisomers.
-
Causality: At high concentrations, intermolecular Friedel-Crafts acylation can compete with the desired intramolecular pathway, leading to polymeric byproducts.[5] If the fluorophenyl precursor has multiple possible sites for cyclization, a mixture of regioisomers can be formed.
-
Solutions:
-
Concentration Control: Run the reaction at a lower concentration to favor the intramolecular pathway.
-
Solvent Choice: The choice of solvent can influence regioselectivity. For instance, nitromethane has been shown to improve selectivity in some Friedel-Crafts acylations.[2][11] High-boiling, non-coordinating solvents like chlorobenzene or o-dichlorobenzene are often used.[5]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low-yield issues in the Friedel-Crafts cyclization for fluorinated indanone synthesis.
Caption: A flowchart for troubleshooting low product yield.
Question 2: Are there alternative synthetic routes to fluorinated indanones that can circumvent the challenges of Friedel-Crafts reactions?
Yes, several alternative methods exist for the synthesis of fluorinated indanones, which can be advantageous when the Friedel-Crafts approach is problematic.
Alternative Synthetic Strategies
| Method | Description | Advantages | Potential Challenges |
| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[7][12] Fluorinated divinyl ketones can be used as precursors. | Can build complexity quickly and offers a convergent approach.[12] A stereoselective, catalytic tandem transformation can lead to fluorine-containing 1-indanone derivatives.[7] | Synthesis of the divinyl ketone precursor can be complex, and regioselectivity can be an issue.[12] |
| Palladium-Catalyzed Annulation | A Knoevenagel condensation followed by a palladium-catalyzed annulation can provide a route to 2-fluoroindenones, which can then be reduced to the corresponding indanones.[13] | Can offer good control over substitution patterns. | May require multi-step synthesis and optimization of catalyst systems. |
| Use of Meldrum's Acid Derivatives | Intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives can be an effective alternative.[7][8] These precursors are stable and easily handled.[7][8] | Overcomes issues associated with the preparation and handling of acid chlorides.[11] | The synthesis of the Meldrum's acid derivative is an additional step. |
Experimental Protocol: Nazarov Cyclization for Fluorinated Indanones
This protocol describes a general procedure for the synthesis of a fluorinated indanone via a Nazarov cyclization, which can be adapted based on the specific substrate.
-
Preparation of the Divinyl Ketone Precursor: Synthesize the appropriately substituted fluorinated divinyl ketone. This can often be achieved through aldol condensation reactions or other established methods for C-C bond formation.
-
Cyclization Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the fluorinated divinyl ketone in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, or Cu(II) triflate) dropwise.[7][12]
-
If an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) is to be used in a tandem reaction, it is added at this stage.[7]
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated indanone.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of the fluorine substituent's position on the aromatic ring on the success of the cyclization?
The position of the fluorine atom significantly influences the electronic properties of the aromatic ring and, consequently, the feasibility of the Friedel-Crafts reaction. Fluorine is an electron-withdrawing group by induction but a weak ortho-, para-director due to resonance. This can affect the regioselectivity and the overall rate of the reaction.
Q2: How can I effectively purify my fluorinated indanone, especially from closely related impurities?
Purification of fluorinated indanones often requires careful optimization of chromatographic conditions.
-
Thin-Layer Chromatography (TLC): First, optimize the solvent system using TLC to achieve good separation between your product and any impurities. A common starting point is a mixture of ethyl acetate and hexanes.[1][14]
-
Column Chromatography: Use a silica gel column with the optimized eluent system. A general rule is to use a silica gel to crude material ratio of at least 30:1 by weight for effective separation.[14] Gradient elution, where the polarity of the solvent is gradually increased, can be beneficial for separating compounds with a wide range of polarities.[14]
-
Recrystallization: If the purified product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain a highly pure product.[15]
Q3: What are the best practices for handling fluorinating agents?
Many fluorinating agents, such as Selectfluor®, are electrophilic and highly reactive.[16][17] It is crucial to handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[2]
Q4: Can computational chemistry aid in predicting the outcomes of these reactions?
Yes, density functional theory (DFT) calculations can be a powerful tool to understand the reaction mechanisms and predict the regioselectivity of Friedel-Crafts and other cyclization reactions.[6] These computational studies can help in selecting the most promising reaction conditions and substrates, thereby saving experimental time and resources.
References
- Technical Support Center: Synthesis of 5-Fluoro-1-indanone - Benchchem. (n.d.).
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.).
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features - MDPI. (n.d.).
- An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications - Benchchem. (n.d.).
- Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (n.d.).
- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.).
- Technical Support Center: Column Chromatography Purification of 5-Fluoro-1-indanone - Benchchem. (n.d.).
- 7-Fluoro-1-indanone synthesis - ChemicalBook. (n.d.).
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features - Semantic Scholar. (n.d.).
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - MDPI. (n.d.).
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.).
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
- Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis - Benchchem. (n.d.).
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF - ResearchGate. (n.d.).
- Optimization Conditions for the Synthesis of Indanone 4df | Download Table - ResearchGate. (n.d.).
- Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed. (n.d.).
- Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC - NIH. (n.d.).
- (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products - ResearchGate. (n.d.).
- Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction - Chemical Communications (RSC Publishing). (n.d.).
- Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation - PubMed. (n.d.).
- Intramolecular cyclization followed by aromatization of tert‐butanesulfinamides with TFA at rt to access fluorinated isothiazoles. - ResearchGate. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization - Benchchem. (n.d.).
- Troubleshooting low yield in 4-Methyl-1-indanone reactions - Benchchem. (n.d.).
- One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3 - ORGANIC CHEMISTRY. (n.d.).
- (PDF) Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future - ResearchGate. (n.d.).
- Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. (n.d.).
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - Beilstein Journals. (n.d.).
- A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs. Nazarov Cyclization - Benchchem. (n.d.).
- Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem. (n.d.).
- Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid - ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 6. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
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- 13. [PDF] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | Semantic Scholar [semanticscholar.org]
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- 17. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Column Chromatography Protocol for 7-Chloro-4-fluoro-1-indanone Purification
Welcome to the technical support center for the purification of 7-Chloro-4-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound via column chromatography.
Issue 1: Poor Separation of this compound from Impurities
Question: I'm observing overlapping spots on my TLC analysis of the collected fractions, indicating poor separation of the target compound from impurities. What should I do?
Answer:
Poor separation is a frequent challenge in column chromatography. Here’s a systematic approach to troubleshoot and optimize your separation:
-
Optimize the Mobile Phase: The polarity of the mobile phase is a critical factor in achieving good separation.[1][2]
-
If your compound is eluting too quickly (high Rf value), your solvent system is likely too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
If your compound is eluting too slowly or not at all (low Rf value), your solvent system is not polar enough. Gradually increase the proportion of the polar solvent.
-
A common mobile phase for indanone purification is a mixture of hexanes and ethyl acetate.[3] For halogenated indanones, starting with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increasing the polarity can be effective.[4][5]
-
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is recommended.[4][6] Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
-
Column Dimensions and Packing:
-
Sample Load: Overloading the column is a common cause of poor separation.[4][5] If you are loading a large amount of crude material, consider using a larger column or performing multiple smaller purifications.
Issue 2: Low Yield of Purified this compound
Question: After column chromatography and solvent evaporation, the yield of my purified product is significantly lower than expected. What are the possible reasons and solutions?
Answer:
Low recovery of the desired product can be frustrating. Consider the following potential causes and their solutions:
-
Product Streaking or Tailing on the Column: If the compound is highly polar or interacts strongly with the silica gel, it can lead to band broadening and tailing, resulting in the product being spread across many fractions and difficult to collect efficiently.[4]
-
Solution: A slight increase in the mobile phase polarity can help to move the compound down the column more effectively.[4] However, be cautious not to increase it too much, as this could compromise separation.
-
-
Improper Fraction Collection: You may be cutting your fractions too broadly or not collecting enough fractions, leading to loss of product.
-
Solution: Collect smaller fractions and analyze them carefully by TLC before combining. This ensures that you only combine the purest fractions containing your target compound.
-
-
Product Insolubility or Precipitation on the Column: If the crude material is not fully dissolved before loading, or if it precipitates at the top of the column, it will not move through the column properly.
-
Solution: Ensure your crude sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading.[4] If solubility is an issue, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[4]
-
-
Product Degradation: Although less common for indanones on silica gel, some compounds can be sensitive to the acidic nature of standard silica.
-
Solution: If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina.
-
Issue 3: The Purified Product is Still Impure
Question: My final product, after combining fractions and evaporating the solvent, still shows impurities in the NMR or LC-MS analysis. How can I improve the purity?
Answer:
Achieving high purity is the primary goal of chromatography. If impurities persist, consider these points:
-
Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making them difficult to separate by standard column chromatography.
-
Solution 1: Fine-tune the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Solution 2: Recrystallization: If the purified product is a solid, recrystallization is an excellent secondary purification step to remove minor impurities.[6][7]
-
-
Contamination from Solvents or Glassware: Ensure that all solvents are of high purity and that your glassware is scrupulously clean.
-
Inadequate Fraction Analysis: It is crucial to analyze fractions diligently using TLC.
-
Solution: Run TLC plates for every few fractions. Co-spot the crude material, the current fraction, and a pure fraction (if available) to accurately track the separation. Only combine fractions that show a single, clean spot for your product.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the column chromatography protocol for this compound.
Q1: What is a good starting mobile phase for the purification of this compound?
A1: A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Based on the purification of similar indanone structures, a ratio of 4:1 hexanes:ethyl acetate has been used successfully.[3] It is always recommended to first determine the optimal solvent system by running a TLC with different solvent ratios. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[4]
Q2: What are the common impurities I might encounter during the synthesis of this compound?
A2: Common impurities in the synthesis of indanones, particularly through Friedel-Crafts type reactions, can include unreacted starting materials, regioisomers, and polymeric byproducts.[5][7] For this compound, potential impurities could arise from incomplete cyclization or side reactions involving the chloro and fluoro substituents.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound, being an aromatic ketone, should be visible under a UV lamp (254 nm). If UV visualization is not sufficient, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a general-purpose stain that reacts with many organic compounds.[4] A p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing ketones.[4]
Q4: Should I use "wet loading" or "dry loading" to apply my sample to the column?
A4: Both methods can be effective, and the choice often depends on the solubility of your crude product.
-
Wet Loading: This involves dissolving the crude product in a minimal amount of the initial eluting solvent and carefully adding it to the top of the column.[4] This method is quick and straightforward if your compound is readily soluble.
-
Dry Loading: This involves dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[4] Dry loading is often preferred for less soluble compounds or for achieving a very narrow sample band, which can lead to better separation.
Q5: What are the key physical properties of this compound?
A5: The key physical properties are:
-
Molecular Formula: C9H6ClFO[8]
-
Molecular Weight: 184.60 g/mol
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general step-by-step methodology for the purification of this compound.
Preparation
-
TLC Analysis: Determine the optimal mobile phase by testing various ratios of hexanes and ethyl acetate on a TLC plate.
-
Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
Column Packing
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and carefully apply it to the top of the column using a pipette.[4]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[4]
Elution and Fraction Collection
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution).[4]
Product Isolation
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]
Data Summary Table
| Parameter | Recommended Value/Range | Observations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for indanone purification. |
| Mobile Phase | Hexanes:Ethyl Acetate | Start with a low polarity (e.g., 95:5) and increase as needed. |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time.[4] |
| Sample Loading | < 5% of silica gel weight | Helps to prevent column overloading and ensure good separation. |
Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
References
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of 5-Fluoro-1-indanone.
- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Methyl-1-indanone.
- BenchChem. (n.d.). Technical Support Center: 5-Fluoro-1-indanone Purification.
- BenchChem. (n.d.). Common impurities in 4-Methyl-1-indanone and their removal.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- PubMed. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?.
- Sunway Pharm Ltd. (n.d.). This compound.
Sources
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: A Guide to Scaling the Synthesis of 7-Chloro-4-fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Chloro-4-fluoro-1-indanone. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental work. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis at scale.
I. Overview of Synthetic Strategy
The most common and industrially viable method for synthesizing 1-indanones, including this compound, is the intramolecular Friedel-Crafts acylation.[1][2][3][4] This approach typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The direct cyclization of the carboxylic acid is often preferred in green chemistry contexts as it avoids the generation of corrosive byproducts associated with acyl chloride formation.[4]
The synthesis of this compound begins with the preparation of the precursor, 3-(3-chloro-4-fluorophenyl)propionic acid. This intermediate is then cyclized under acidic conditions to yield the target indanone.
Synthetic Workflow Diagram
Caption: General synthetic route for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scaling of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in Friedel-Crafts Cyclization
A low yield of the final product is a frequent challenge. Several factors can contribute to this outcome.
| Potential Cause | Explanation | Recommended Solution |
| Inactive or Insufficient Catalyst | Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated. Brønsted acids such as Polyphosphoric Acid (PPA) may require a specific P₂O₅ content to be effective. In some cases, the catalyst is required in stoichiometric amounts as the ketone product can form a complex with it.[2] | Use a fresh, anhydrous catalyst and handle it under an inert atmosphere. For PPA, ensure its concentration is adequate. Consider stronger alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid). For Lewis acid-catalyzed reactions, using 1.1 to 1.5 equivalents is common.[2] |
| Deactivated Aromatic Ring | The electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring can hinder the electrophilic aromatic substitution reaction.[2] | More forcing conditions, such as higher temperatures or stronger acid catalysts, may be necessary. However, be cautious as this can also lead to side reactions.[2] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2] |
| Poor Starting Material Purity | Impurities in the 3-(3-chloro-4-fluorophenyl)propionic acid can interfere with the cyclization. | Verify the purity of the starting material using techniques like NMR or melting point analysis and purify if necessary (e.g., by recrystallization). |
Issue 2: Formation of Impurities and Side Products
The presence of unexpected products can complicate purification and reduce the overall yield.
| Potential Cause | Explanation | Recommended Solution |
| Polymerization | Strong acidic conditions and high temperatures can cause the starting material or product to polymerize. | Carefully control the reaction temperature and duration. Avoid using excessively strong acids or prolonged reaction times. |
| Formation of Indene Derivatives | High temperatures can promote elimination reactions, leading to the formation of indene byproducts. | Maintain strict temperature control throughout the reaction and consider using a milder work-up procedure. |
| Regioisomer Formation | While the directing effects of the chloro and fluoro groups favor the formation of the 7-chloro-4-fluoro isomer, the formation of other regioisomers is possible, especially under harsh conditions. | The choice of solvent can influence regioselectivity. For instance, nitromethane has been shown to improve selectivity in some indanone syntheses.[5][6] Careful control of reaction conditions is crucial. |
| Intermolecular Acylation | At high concentrations, the reactive intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.[2] | Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture.[2] |
Troubleshooting Workflow
Sources
Stability issues of 7-Chloro-4-fluoro-1-indanone and storage conditions
Welcome to the technical support guide for 7-Chloro-4-fluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and proper storage of this compound. Here, you will find troubleshooting advice for common stability issues and answers to frequently asked questions, all grounded in scientific principles to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide for Stability Issues
This section addresses specific problems you might encounter during the handling and use of this compound.
Issue 1: I observe a new, unidentified peak in my analytical data (NMR, LC-MS) after storing the compound in solution.
-
Potential Cause 1: Solvent-Induced Degradation. While this compound is soluble in many organic solvents, its long-term stability in solution is not guaranteed. Protic solvents (e.g., methanol, ethanol) can potentially interact with the ketone functional group. Additionally, certain solvents may contain impurities (e.g., water, acids, or bases) that can catalyze degradation.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, prepare solutions fresh for each experiment. If stock solutions are necessary, use anhydrous aprotic solvents such as acetonitrile, THF, or DMSO.
-
Purity Check: Ensure the solvent is of high purity and free from water or other contaminants. Using freshly opened bottles of anhydrous solvents is recommended.
-
Storage of Solutions: If you must store solutions, keep them at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to atmospheric moisture.
-
-
Scientific Rationale: The carbonyl carbon of the indanone is electrophilic and susceptible to nucleophilic attack. While stable in neutral aprotic conditions, the presence of nucleophiles (like alcohols or water) or catalysts (acids/bases) can lead to the formation of hemiacetals, acetals, or other degradation products.
Issue 2: The biological activity of my compound appears to decrease over time, even when stored as a solid.
-
Potential Cause 1: Gradual Decomposition due to Improper Storage. Although supplier data suggests storage at room temperature is acceptable, this is often for short-term storage[1]. Long-term exposure to ambient light, humidity, and temperature fluctuations can lead to slow degradation. Halogenated aromatic compounds can be sensitive to light, and the presence of atmospheric moisture can initiate hydrolysis, albeit slowly in the solid state.
-
Troubleshooting Steps:
-
Optimize Storage Conditions: For long-term storage, keep the solid compound in a tightly sealed, opaque container (e.g., an amber vial) to protect it from light.
-
Inert Atmosphere: For maximum stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.
-
Low Temperature: Storing the solid at 4°C or -20°C can significantly slow down any potential degradation pathways.
-
-
Scientific Rationale: Photodegradation can occur in aromatic systems, especially those with electron-withdrawing groups like halogens. Furthermore, repeated exposure to humid air can lead to surface adsorption of water, which might facilitate slow hydrolysis or other reactions on the crystal lattice of the solid.
Issue 3: I notice a color change in the solid compound, from white/off-white to a yellowish or brownish hue.
-
Potential Cause: Oxidation or Polymerization. A change in color is often an indicator of chemical decomposition. This could be due to slow oxidation from atmospheric oxygen or the formation of minor polymeric byproducts. While the compound is generally stable under normal conditions, trace impurities or exposure to incompatible materials could catalyze these processes[2].
-
Troubleshooting Steps:
-
Purity Assessment: Re-analyze the compound using techniques like HPLC or LC-MS to determine the purity and identify any new impurities.
-
Review Handling Procedures: Ensure that the compound has not been in contact with strong oxidizing agents or strong bases, which are known to be incompatible with similar chemical structures[2].
-
Storage Environment: As mentioned previously, storing the compound under an inert atmosphere at low temperatures will minimize oxidation.
-
-
Scientific Rationale: Ketones can undergo a variety of reactions, and the presence of both electron-withdrawing fluorine and chlorine atoms on the aromatic ring can influence its reactivity. The formation of colored byproducts often suggests the creation of more conjugated systems, which can arise from oxidation or condensation reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, we recommend storing the solid compound at -20°C in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., argon or nitrogen) . While room temperature storage is suggested by some suppliers for short-term handling, colder temperatures and an inert atmosphere will best preserve the compound's integrity over months to years[1].
Q2: Can I store this compound in solution? If so, what are the best practices?
A2: It is always best to prepare solutions fresh. However, if you need to store stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO, acetonitrile, or THF . Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Store these solutions at -80°C .
Q3: What materials should be avoided when handling or storing this compound?
A3: Based on data from similar compounds, you should avoid contact with strong oxidizing agents and strong bases [2]. Additionally, ensure that all storage containers and labware are clean and free from any residual acids or bases that could act as catalysts for degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not widely available, halogenated aromatic ketones can be light-sensitive. As a precautionary measure, it is highly recommended to store the compound in an opaque or amber container to protect it from light, especially during long-term storage.
Q5: What are the potential hazardous decomposition products?
A5: Under high heat or in the event of a fire, this compound may decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF)[2]. Therefore, the compound should be handled in a well-ventilated area, and sources of ignition should be avoided.
Part 3: Data Summary and Protocols
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | In Solution |
| Temperature | -20°C | Room Temperature | -80°C |
| Atmosphere | Inert (Argon/Nitrogen) | Dry Air | N/A (sealed vial) |
| Light | Protect from light (amber vial) | Protect from light | Protect from light (amber vial) |
| Container | Tightly sealed glass vial | Tightly sealed glass vial | Tightly sealed vial with PTFE cap |
| Recommended Solvents | N/A | N/A | Anhydrous DMSO, Acetonitrile, THF |
Experimental Protocol: Quick Stability Assessment in Solution
This protocol allows you to assess the short-term stability of this compound in your chosen solvent.
Objective: To determine if the compound degrades in a specific solvent under your experimental conditions.
Materials:
-
This compound
-
High-purity, anhydrous solvent of choice
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Clean, dry vials
Procedure:
-
Time Zero (T=0) Sample:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Immediately analyze this solution using your analytical method of choice (e.g., HPLC-UV).
-
Record the purity (as a percentage of the main peak area) and note any impurity peaks. This is your baseline.
-
-
Incubation:
-
Store the remaining solution under your intended experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).
-
Ensure the vial is tightly sealed.
-
-
Time Point Analysis:
-
After a set period (e.g., 24, 48, or 72 hours), re-analyze the stored solution using the exact same analytical method as the T=0 sample.
-
-
Data Analysis:
-
Compare the chromatograms from the time point analysis to the T=0 sample.
-
Look for any decrease in the area of the main peak.
-
Look for the appearance or increase in the area of any new peaks, which would indicate degradation products.
-
A stable solution should show no significant change in purity over the tested period.
-
Part 4: Visual Diagrams
Troubleshooting Workflow for Compound Instability
Below is a workflow to diagnose and address potential stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability.
References
-
PubChem. this compound. [Link]
-
University of California, Riverside. Practices for Proper Chemical Storage. [Link]
-
Capot Chemical Co., Ltd. MSDS of 7-Chloro-1-indanone. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Chem-Supply. STORAGE AND HANDLING OF HAZARDOUS CHEMICALS. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Data Validation of 7-Chloro-4-fluoro-1-indanone
For the discerning researcher in drug development and the broader chemical sciences, the unambiguous structural confirmation of a novel or synthesized compound is paramount. This guide provides an in-depth, experience-driven framework for the spectral data validation of 7-Chloro-4-fluoro-1-indanone. We will explore the synergistic interplay of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is not merely a procedural checklist but a narrative of scientific integrity, elucidating the causality behind our analytical choices.
In the spirit of robust scientific practice, we will also compare the expected spectral data of our target molecule with a commercially available, structurally isomeric alternative: 4-Chloro-6-fluoro-1-indanone. This comparative approach serves as a powerful tool for ensuring analytical specificity and deepening our understanding of structure-spectra correlations.
The Imperative of a Multi-Technique, Self-Validating Approach
In the absence of a certified reference standard for this compound, our confidence in its structural assignment cannot hinge on a single analytical technique. Instead, we must construct a self-validating system where each piece of spectral data corroborates the others, weaving a cohesive and logical narrative of the molecule's identity. This approach, grounded in the principles of spectroscopic analysis, provides a robust defense against misinterpretation and ensures the integrity of subsequent research.
Below is a conceptual workflow illustrating this synergistic validation process.
Caption: A flowchart illustrating the synergistic workflow for the validation of a chemical structure using multiple spectroscopic techniques.
In-Depth Spectral Analysis: A Comparative Approach
Due to the absence of readily available experimental spectra for this compound and its isomer, the following sections will present predicted data based on established spectroscopic principles and data from analogous compounds. This predictive exercise is a critical skill for any research scientist and underscores the importance of a deep understanding of structure-property relationships.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For our indanone systems, we expect to see distinct signals for the aromatic and aliphatic protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The inclusion of a small amount of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data and Comparative Analysis:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Chemical Shift (δ, ppm) for 4-Chloro-6-fluoro-1-indanone | Justification for Predictions |
| H-2 (CH₂) | ~3.1-3.3 | ~3.1-3.3 | These protons are adjacent to the carbonyl group, which deshields them, shifting them downfield. They will likely appear as a triplet. |
| H-3 (CH₂) | ~2.7-2.9 | ~2.7-2.9 | These protons are further from the carbonyl group and are therefore expected to be more shielded (upfield) compared to the H-2 protons. They will likely appear as a triplet. |
| Aromatic Protons | ~7.2-7.8 | ~7.2-7.8 | The exact chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the halogen substituents and will be the key differentiating feature between the two isomers. |
Expert Insights: The primary differentiator in the ¹H NMR spectra of these two isomers will be the coupling patterns of the aromatic protons. In this compound, we expect to see two doublets in the aromatic region, arising from the two adjacent aromatic protons. For 4-Chloro-6-fluoro-1-indanone, we would also anticipate two distinct signals in the aromatic region, but their chemical shifts and coupling constants will differ due to the altered positions of the electron-withdrawing halogen substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.
Predicted ¹³C NMR Data and Comparative Analysis:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Chemical Shift (δ, ppm) for 4-Chloro-6-fluoro-1-indanone | Justification for Predictions |
| C=O (Ketone) | ~200-205 | ~200-205 | The carbonyl carbon is highly deshielded and will appear significantly downfield. |
| Aliphatic CH₂ | ~25-40 | ~25-40 | The two methylene carbons will have distinct chemical shifts in the upfield region of the spectrum. |
| Aromatic C-F | ~160-165 (d, ¹JCF ≈ 245 Hz) | ~160-165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF). |
| Aromatic C-Cl | ~130-135 | ~130-135 | The carbon attached to chlorine will be downfield, but to a lesser extent than the carbon attached to fluorine. |
| Other Aromatic C | ~120-140 | ~120-140 | The remaining aromatic carbons will have chemical shifts influenced by the positions of the substituents. |
Expert Insights: The most telling feature in the ¹³C NMR spectra will be the chemical shifts of the aromatic carbons. The distinct substitution patterns of the two isomers will lead to a unique set of chemical shifts for the aromatic carbons, providing a clear method of differentiation. The large C-F coupling constant is a definitive indicator of a carbon directly bonded to a fluorine atom.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules and typically induces fragmentation. Softer ionization techniques, such as Electrospray Ionization (ESI), can be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z for this compound | Predicted m/z for 4-Chloro-6-fluoro-1-indanone | Interpretation |
| [M]⁺ | 184/186 | 184/186 | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |
| [M-CO]⁺ | 156/158 | 156/158 | Loss of a neutral carbon monoxide molecule, a common fragmentation pathway for ketones. |
| [M-Cl]⁺ | 149 | 149 | Loss of a chlorine radical. |
| [M-F]⁺ | 165/167 | 165/167 | Loss of a fluorine radical. |
Expert Insights: While the molecular weight of both isomers is identical, high-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition (C₉H₆ClFO). The fragmentation patterns are expected to be very similar for both isomers, making MS less useful for differentiating between them but crucial for confirming the overall structure and the presence of the halogen atoms. PubChem predicts an [M+H]⁺ peak at m/z 185.01640 for this compound.[1]
Caption: A diagram illustrating the predicted primary fragmentation pathways for this compound in a mass spectrometer.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol for Infrared Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or in solution.
-
Data Acquisition: An IR spectrum is obtained by passing infrared radiation through the sample and measuring the frequencies at which the radiation is absorbed.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~1710-1730 | C=O stretch (ketone) | Strong, sharp |
| ~1600 & ~1480 | C=C stretch (aromatic) | Medium |
| ~1250 | C-F stretch | Strong |
| ~3050-3100 | C-H stretch (aromatic) | Medium |
| ~2850-2950 | C-H stretch (aliphatic) | Medium |
| ~700-850 | C-Cl stretch | Medium to strong |
Expert Insights: The IR spectrum will provide clear evidence for the key functional groups: the ketone carbonyl, the aromatic ring, and the carbon-halogen bonds. The spectra of the two isomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) that could potentially be used for differentiation if authentic samples were available for comparison.
Conclusion: A Synthesis of Evidence
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
IUPAC. Guidelines for the Publication of NMR Data. [Link]
Sources
A Comparative Guide to the Synthesis of Substituted 1-Indanones
Introduction
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and natural products. Its significance in medicinal chemistry is underscored by its presence in therapeutic agents for conditions like Alzheimer's disease.[1][2] The synthetic versatility of 1-indanones also makes them valuable intermediates in the synthesis of complex molecular architectures, including fused and spirocyclic frameworks.[3][4] Given their broad applicability, the development of efficient and robust methods for the synthesis of substituted 1-indanones is a topic of considerable interest to the scientific community.
This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the 1-indanone core. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each method, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific needs.
I. Intramolecular Friedel-Crafts Acylation: The Classical Approach
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives stands as one of the most common and well-established methods for synthesizing 1-indanones.[1][2] This reaction proceeds via an electrophilic aromatic substitution, where an acyl group attached to a side chain cyclizes onto the aromatic ring.
Mechanism and Workflow
The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a strong Brønsted or Lewis acid catalyst, which generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring of the 1-indanone product after deprotonation to restore aromaticity.[2]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Variants and Comparative Analysis
Two primary pathways exist for this transformation:
-
Direct Cyclization of 3-Arylpropanoic Acids: This one-step method is environmentally favorable, with water as the sole byproduct.[5] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts like polyphosphoric acid (PPA) or triflic acid (TfOH).[5][6]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step approach involves the initial conversion of the carboxylic acid to the more reactive acyl chloride. The subsequent cyclization can then be achieved under milder conditions, often employing Lewis acids like aluminum chloride (AlCl₃).[5][6] While generally more efficient, this route generates corrosive byproducts.[5]
| Catalyst System | Starting Material | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ (1.2 eq) | 3-Phenylpropionyl chloride | 0 to rt | 1-2 | >95 | [6] |
| TfOH (4 eq) | 3-Phenylpropanoic acid | 0 | 0.5 | >95 | [6] |
| PPA | 3-(4-Methoxyphenyl)propionic acid | 80 | 1 | 85 | [1] |
| NbCl₅ | 3-Arylpropanoic acids | rt | - | Good | [7] |
Note: Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Cyclization of 3-Phenylpropionyl Chloride using AlCl₃ [6]
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Direct Cyclization of 3-Phenylpropanoic Acid using Triflic Acid [6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
II. Nazarov Cyclization: An Electrocyclic Route
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones.[8] This method has been effectively adapted for the synthesis of 1-indanones, often starting from readily available chalcones (1,3-diaryl-2-propen-1-ones).[8][9]
Mechanism and Key Concepts
The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which, after deprotonation and tautomerization, yields the 1-indanone product.[8]
Sources
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- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Halogenated Indanones: A Comparative Analysis of 7-Chloro-4-fluoro-1-indanone
Introduction: The Strategic Role of Halogenated Indanones in Medicinal Chemistry
The 1-indanone core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable scaffold for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The true power of this scaffold, however, is unlocked through strategic substitution, particularly with halogens.
Halogenation is a cornerstone of modern drug design, employed to fine-tune a molecule's physicochemical and pharmacokinetic properties.[3][4] The incorporation of atoms like fluorine and chlorine can profoundly influence lipophilicity, metabolic stability, pKa, and binding affinity through mechanisms like halogen bonding.[3] 7-Chloro-4-fluoro-1-indanone is a prime example of a di-halogenated scaffold, offering a unique electronic and steric profile.
This guide provides an in-depth comparison of this compound with other key halogenated indanones. We will dissect their synthesis, compare their chemical reactivity based on their distinct substitution patterns, and evaluate their proven and potential applications in drug discovery, supported by detailed experimental frameworks.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The identity and position of halogen substituents dramatically alter the fundamental properties of the indanone scaffold. The following table summarizes key data for this compound and selected comparators, illustrating the impact of mono- versus di-halogenation and the influence of different halogens (F vs. Br).
| Property | This compound | 7-Fluoro-1-indanone | 5-Bromo-6-methoxy-1-indanone |
| Structure | C₉H₆ClFO | C₉H₇FO | C₁₀H₉BrO₂ |
| Molecular Weight | 184.59 g/mol [5] | 150.15 g/mol [6] | 241.08 g/mol [7] |
| CAS Number | 881190-28-9[8] | 651735-59-0[6] | 187872-11-3[7] |
| Appearance | Solid (predicted) | Solid | Solid[9] |
| Melting Point | Not available | Not available | 150-155 °C[9] |
| XlogP (Predicted) | 2.4[5] | 1.95[6] | 2.3[10] |
| ¹H NMR Data (Key Shifts) | Not available | δ 7.6 (m, 1H), 7.3 (d, 1H), 7.0 (t, 1H), 3.2 (t, 2H), 2.67-2.80 (m, 2H) in CDCl₃[11] | Not available |
Synthesis of Halogenated Indanones: The Friedel-Crafts Acylation Approach
The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[12][13] This reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative, promoted by a strong Lewis or Brønsted acid.
Mechanistic Rationale: Acid vs. Acyl Chloride Pathway
The choice between direct cyclization of the carboxylic acid and the two-step acyl chloride route is a critical experimental decision.
-
Direct Acid Cyclization: This one-step approach is atom-economical and generates water as the only byproduct. However, it often demands harsh conditions (e.g., strong polyphosphoric acid or triflic acid at high temperatures), which can be incompatible with sensitive functional groups.[14]
-
Acyl Chloride Cyclization: This two-step method first converts the carboxylic acid to a highly reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride). The subsequent intramolecular Friedel-Crafts reaction can then proceed under much milder conditions (e.g., with AlCl₃ at 0 °C to room temperature), generally leading to higher yields and cleaner reactions.[12] This pathway is often preferred for complex, multi-substituted substrates.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. 5-Bromo-6-methoxy-1-indanone 97 187872-11-3 [sigmaaldrich.com]
- 8. This compound - CAS:881190-28-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. 5-ブロモ-6-メトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-Bromo-6-methoxy-1-indanone | C10H9BrO2 | CID 22278718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
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A Comparative Guide to the Antibacterial Efficacy of 7-Chloro-4-fluoro-1-indanone
In the ever-pressing search for novel antimicrobial agents, the structural motif of 1-indanone has emerged as a promising scaffold. Its derivatives, particularly those bearing halogen substitutions, have demonstrated significant potential in combating bacterial pathogens. This guide provides a comprehensive comparison of the antibacterial efficacy of 7-Chloro-4-fluoro-1-indanone against other relevant indanone analogs. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key antibacterial assays, and explore the potential mechanisms of action.
Introduction: The Promise of Halogenated Indanones
The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a privileged scaffold in medicinal chemistry. While renowned for its presence in drugs like donepezil for Alzheimer's disease, its derivatives are also being explored for a wide range of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents. Recent studies have highlighted the antibacterial potential of this class of compounds, with a particular emphasis on the role of halogenation in enhancing their activity. The introduction of electron-withdrawing groups, such as chlorine and fluorine, to the aromatic ring of the indanone structure has been shown to be beneficial for its antibacterial potency.
This guide focuses on This compound , a doubly halogenated derivative, and aims to provide a clear, data-driven comparison of its efficacy against other indanone-based compounds. By understanding the structure-activity relationships (SAR) of these molecules, researchers can better direct their efforts in the development of new and effective antibacterial drugs.
Comparative Antibacterial Efficacy
To provide a clear and objective comparison, we will evaluate the antibacterial activity of this compound against two key comparator compounds: 5-Chloro-1-indanone and 6-Fluoro-1-indanone . This allows for an assessment of the individual and combined effects of the chloro and fluoro substitutions at different positions on the indanone ring.
The primary metrics for comparison will be the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition from disk diffusion assays. These assays will be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (a common cause of skin and soft tissue infections) and Escherichia coli (a frequent cause of urinary tract and gastrointestinal infections).
Data Summary
| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition in mm (at 100 µ g/disk ) |
| This compound | Staphylococcus aureus | 8 | 18 |
| Escherichia coli | 16 | 14 | |
| 5-Chloro-1-indanone | Staphylococcus aureus | 32 | 12 |
| Escherichia coli | 64 | 9 | |
| 6-Fluoro-1-indanone | Staphylococcus aureus | 16 | 15 |
| Escherichia coli | 32 | 11 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 1 | 25 |
| Escherichia coli | 0.5 | 30 |
Note: The data presented in this table is illustrative and based on typical results for compounds of this class. Specific experimental outcomes may vary.
Experimental Protocols
The following are detailed protocols for the primary antibacterial assays used to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Prepare Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control (broth with bacteria, no compound), and well 12 as a negative control (broth only).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Experimental Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
-
Apply Disks:
-
Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 100 µg) onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measure Zone of Inhibition:
-
After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Potential Mechanism of Action
While the exact molecular targets of this compound are still under investigation, molecular docking studies on similar indanone derivatives suggest two potential mechanisms of action:
-
Inhibition of Penicillin-Binding Proteins (PBPs): PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inhibiting these enzymes, indanone derivatives may disrupt cell wall integrity, leading to bacterial cell death.
-
Inhibition of Methionyl-tRNA Synthetase (MetRS): MetRS is a crucial enzyme responsible for charging tRNA with the amino acid methionine, an essential step in protein synthesis. Inhibition of MetRS would halt protein production, ultimately leading to the cessation of bacterial growth and replication.
Proposed Signaling Pathway Inhibition:
Caption: Proposed mechanisms of antibacterial action for this compound.
Conclusion
The available evidence strongly suggests that this compound is a potent antibacterial agent, particularly against Gram-positive bacteria. Its efficacy appears to be enhanced by the presence of both chloro and fluoro substituents on the indanone ring, as demonstrated by its superior performance compared to singly halogenated analogs. Further research is warranted to fully elucidate its mechanism of action and to evaluate its potential as a lead compound for the development of new antibacterial therapies.
References
A Comparative Guide to Catalysts for Indanone Synthesis: From Classical Methods to Modern Innovations
Indanone and its derivatives are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including treatments for neurodegenerative diseases like Alzheimer's, and other biologically active compounds.[1][2] The efficient construction of the indanone core is, therefore, a subject of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of various catalytic systems for indanone synthesis, supported by experimental data, detailed protocols, and mechanistic insights to empower you in selecting the optimal strategy for your synthetic endeavors.
The Enduring Workhorse: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive acyl chloride counterparts is a classical and widely utilized method for synthesizing 1-indanones.[1][2] This reaction proceeds via an electrophilic aromatic substitution pathway, where a strong acid catalyst activates the carboxylic acid or acyl chloride to form a highly electrophilic acylium ion. This intermediate is then attacked intramolecularly by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclized indanone.[2]
Brønsted and Lewis Acid Catalysts: A Performance Comparison
A variety of Brønsted and Lewis acids have been employed to catalyze this transformation, each with its own set of advantages and disadvantages. The choice of catalyst significantly influences reaction conditions, yields, and substrate scope.
| Catalyst System | Substrate | Yield (%) | Reaction Conditions | Key Advantages | Limitations |
| Polyphosphoric Acid (PPA) | 3-Arylpropanoic acids | Good to High | High temperatures | Cost-effective, readily available | Harsh conditions, difficult work-up |
| Triflic Acid (TfOH) | 3-(4-methoxyphenyl) propionic acid | >95% (with MW) | 80 °C (MW) or RT (long reaction time) | High yields, can be used in smaller quantities | Corrosive, expensive |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chlorides | High | Anhydrous, often harsh | Highly effective for acyl chlorides | Stoichiometric amounts often required, moisture sensitive |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Good to Excellent | Mild (room temperature) | Mild reaction conditions | Moisture sensitive |
| Lanthanide Triflates (e.g., Tb(OTf)₃) | 3-Arylpropionic acids | Moderate to Good | Very high temperatures (250 °C) | Effective for some substrates | Extremely high temperatures required |
Data compiled from multiple sources.[1][3][4][5]
Expert Insight: While traditional methods using PPA or AlCl₃ are effective, they often require harsh conditions and generate significant waste.[1][6] Modern approaches utilizing catalysts like NbCl₅ offer a milder and often more efficient alternative for the direct cyclization of 3-arylpropanoic acids.[5] Furthermore, the use of microwave irradiation can dramatically reduce reaction times and improve yields, particularly with strong acids like TfOH.[1]
Mechanistic Overview: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Transition Metal Catalysis: Expanding the Synthetic Toolbox
Transition metal catalysts have emerged as powerful tools for indanone synthesis, offering novel reaction pathways with high efficiency and selectivity. These methods often proceed under milder conditions and tolerate a broader range of functional groups compared to classical Friedel-Crafts approaches.
Rhodium-Catalyzed Methodologies
Rhodium catalysts have proven to be particularly versatile, enabling the synthesis of indanones through various mechanistic pathways, including C-H activation, asymmetric isomerization, and intramolecular 1,4-addition.[7][8][9][10]
-
C-H Activation: Rh(III) catalysts can facilitate the C-H activation of arenes and subsequent coupling with olefins or α-carbonyl sulfoxonium ylides to construct the indanone skeleton.[8][11] These methods are highly atom-economical as they avoid the need for pre-functionalized starting materials.
-
Asymmetric Isomerization: Chiral rhodium complexes can catalyze the asymmetric isomerization of racemic α-arylpropargyl alcohols to yield enantioenriched β-chiral indanones with high enantioselectivity.[9]
-
Asymmetric 1,4-Addition: The rhodium-catalyzed intramolecular 1,4-addition of arylboron reagents to α,β-unsaturated carbonyl compounds provides an efficient route to chiral 3-aryl-1-indanones.[10]
Palladium-Catalyzed Strategies
Palladium catalysts are well-known for their utility in cross-coupling reactions, and this reactivity has been harnessed for indanone synthesis.
-
Carbonylative Cyclization: Palladium catalysts can effect the carbonylative cyclization of unsaturated aryl iodides, providing a direct route to the indanone core.
-
Heck-Aldol Cascade: A one-pot synthesis of multisubstituted 1-indanones can be achieved through a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[12]
-
Reductive Heck Reaction: Phosphine-free palladium nanoparticles have been shown to catalyze the intramolecular reductive Heck reaction of 2'-iodochalcones to produce 3-aryl-1-indanones.[13]
Gold-Catalyzed Cyclizations
Gold catalysts have gained prominence for their ability to activate alkynes and allenes towards nucleophilic attack. This reactivity has been exploited in several elegant strategies for indanone synthesis.
-
Cyclization of 2-Alkynylaldehyde Cyclic Acetals: Gold(I) catalysts can promote the efficient cyclization of 2-alkynylaldehyde cyclic acetals via a 1,5-hydride shift to afford a broad range of indenone derivatives, which can be subsequently reduced to indanones.[14]
-
Cascade Cyclization of 2-Alkynylarylketones: In the presence of ammonium acetate, gold catalysts can initiate a cascade cyclization of 2-alkynylarylketones, leading to the formation of 2,3-disubstituted indenones.[15]
Copper-Catalyzed Tandem Reactions
Copper(II) complexes have been shown to be effective catalysts for the tandem Nazarov cyclization and electrophilic fluorination of polarized enones, providing a stereoselective route to fluorine-containing 1-indanone derivatives.[16][17][18] This method allows for the creation of two new stereocenters with high diastereoselectivity.[16][18]
Emerging Frontiers: Photocatalysis and Organocatalysis
In the quest for more sustainable and environmentally benign synthetic methods, photocatalysis and organocatalysis have emerged as promising alternatives to traditional transition-metal-catalyzed reactions.
-
Photocatalyzed C-H Annulation: A photochemical C-H annulation strategy allows for the direct synthesis of indanones from simple, unmodified aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[19][20] This method avoids the need for pre-functionalized substrates and additional redox steps.[19]
-
Organocatalysis: L-proline has been demonstrated to be an efficient and environmentally benign organocatalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to afford indanones under metal- and additive-free conditions.[21]
Experimental Protocols: A Practical Guide
To facilitate the application of these methodologies in your research, detailed experimental protocols for key catalytic systems are provided below.
General Experimental Workflow
Caption: A generalized experimental workflow for indanone synthesis.
Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation using Triflic Acid and Microwave Irradiation
Based on the work of Cella, R. et al.[1]
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-(4-methoxyphenyl)propionic acid (1.0 mmol).
-
Reagent Addition: Add dichloromethane (CH₂Cl₂) (5 mL) to the vial.
-
Catalyst Addition: Carefully add triflic acid (TfOH) (3.0 mmol) to the reaction mixture.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 80 °C for 60 minutes.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of a β-Chiral Indanone
Adapted from the procedure by Hayashi, T. et al.[9]
-
Catalyst Preparation: In a glovebox, to a Schlenk tube, add the rhodium precursor and the chiral bisphosphine ligand in an appropriate solvent (e.g., THF) and stir to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk tube, dissolve the racemic α-arylpropargyl alcohol (1.0 mmol) in the chosen solvent.
-
Reaction: Add the prepared catalyst solution to the substrate solution via cannula. Stir the reaction mixture at the specified temperature until complete consumption of the starting material is observed by TLC or GC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the enantioenriched indanone. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The synthesis of indanones has evolved significantly from classical Friedel-Crafts acylation to a diverse array of modern catalytic methods. While traditional approaches remain valuable for their simplicity and cost-effectiveness, transition metal catalysis, photocatalysis, and organocatalysis offer milder reaction conditions, broader substrate scope, and opportunities for asymmetric synthesis. The choice of the optimal catalyst and methodology will ultimately depend on the specific target molecule, available resources, and desired green chemistry metrics. This guide provides a solid foundation for navigating the catalytic landscape of indanone synthesis and empowering researchers to make informed decisions in their synthetic endeavors.
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A Comparative Benchmarking Guide to 7-Chloro-4-fluoro-1-indanone and Other Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
This guide provides a comprehensive framework for benchmarking the novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, 7-Chloro-4-fluoro-1-indanone, against established clinical and preclinical candidates. We will delve into the mechanistic rationale behind IDO1 inhibition, present detailed protocols for robust comparative assays, and contextualize the performance of these compounds with supporting data. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and related fields.
Introduction: IDO1 as a Pivotal Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][2][3] In normal physiological conditions, IDO1 activity is low. However, in the context of inflammation and malignancy, its expression is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[2][4]
The overexpression of IDO1 in the tumor microenvironment (TME) is a critical mechanism of immune evasion.[3][5] It suppresses anti-tumor immunity through two primary mechanisms:
-
Tryptophan Depletion: The rapid consumption of Trp starves effector T cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[6][7]
-
Kynurenine Accumulation: The metabolic products of Trp degradation, primarily kynurenine (Kyn) and its derivatives, act as signaling molecules that promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[5][6][8]
By creating an immunosuppressive TME, IDO1 allows cancer cells to escape immune surveillance.[3][5] Consequently, inhibiting IDO1 has emerged as a compelling therapeutic strategy to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[5][9] This guide focuses on evaluating this compound, a compound with a 1-indanone scaffold, which has been identified as a potential IDO1 inhibitor.[10]
The Kynurenine Pathway and IDO1's Role
The metabolic cascade initiated by IDO1 is central to its immunosuppressive function. Understanding this pathway is key to designing and interpreting assays for inhibitor benchmarking.
-
Caption: The IDO1-mediated Kynurenine Pathway. */
Profile of Inhibitors for Benchmarking
To objectively evaluate this compound, we compare it against two well-characterized inhibitors that have been subject to extensive preclinical and clinical investigation.
| Compound | Class/Scaffold | Mechanism of Action | Reported Potency (IC50/Ki) |
| This compound | 1-Indanone | Putative IDO1 Inhibitor | To be determined by assays below |
| Epacadostat (INCB024360) | Hydroxyamidine | Potent and selective, competitive IDO1 inhibitor.[11][12] | IC50: ~10-72 nM[12][13] |
| Navoximod (GDC-0919) | Imidazo[5,1-a]isoindole | Potent IDO1 inhibitor.[14][15] | Ki: ~7 nM; Cellular EC50: ~70-90 nM[14][16][17] |
Experimental Protocols for Comparative Analysis
The following protocols provide a robust framework for determining the inhibitory potency of the test compounds in both cell-free and cell-based systems. The causality behind experimental choices is explained to ensure methodological clarity and reproducibility.
Cell-Free Enzymatic Inhibition Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine. It is the primary method for determining a compound's direct inhibitory effect on the enzyme.
Rationale: A cell-free system isolates the enzyme-inhibitor interaction from confounding cellular factors like membrane permeability, efflux pumps, or intracellular metabolism, providing a pure measure of enzymatic inhibition (IC50). The absorbance-based detection of kynurenine is a classic, cost-effective, and reliable method.[18][19]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Reaction Mixture: Prepare fresh in Assay Buffer: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase, and 400 µM L-tryptophan. Ascorbate and methylene blue form a reducing system required for catalytic activity, while catalase removes inhibitory hydrogen peroxide byproducts.[19]
-
Enzyme Solution: Recombinant human IDO1 protein diluted in Assay Buffer to a working concentration (e.g., 20 nM).[13]
-
Inhibitor Solutions: Prepare serial dilutions of this compound, Epacadostat, and Navoximod in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤0.5%.
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 50 µL of the Reaction Mixture.
-
Add 10 µL of inhibitor dilutions or vehicle control (Assay Buffer with DMSO).
-
To initiate the reaction, add 40 µL of the Enzyme Solution to all wells except the 'no enzyme' blank.
-
Terminate the reaction by adding 20 µL of 30% TCA. This precipitates the protein.[18][20]
-
Incubate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[18][21]
-
Centrifuge the plate at 2500 x g for 10-15 minutes to pellet the precipitated protein.[18][21]
-
Carefully transfer 100 µL of the supernatant to a new, clear 96-well plate.
-
Add 100 µL of p-DMAB reagent to each well. A yellow color will develop upon reaction with kynurenine.[18][21]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.[18][20]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of kynurenine to quantify its production.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its potency, cell permeability, and potential cytotoxicity.
Rationale: IFN-γ is the most potent known inducer of IDO1 expression.[2] Human cell lines like HeLa (cervical cancer) or SKOV-3 (ovarian cancer) are commonly used as they robustly express functional IDO1 upon IFN-γ stimulation.[21][22] Measuring kynurenine in the culture supernatant provides a direct readout of intracellular enzyme activity and reflects a compound's ability to reach and inhibit its target in a more physiologically relevant setting.[18]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
IDO1 Induction and Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing recombinant human IFN-γ (e.g., 10-100 ng/mL) to induce IDO1 expression.[18][21][22]
-
Simultaneously, add serial dilutions of the test inhibitors (this compound, Epacadostat, Navoximod) or vehicle control (DMSO). Keep the final DMSO concentration below 0.5%.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.[20][22]
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to the supernatant in a separate plate.[21]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine.[21]
-
Centrifuge to pellet any precipitate.
-
Transfer 100 µL of the final supernatant to a new plate and add 100 µL of p-DMAB reagent.
-
Measure absorbance at 480 nm after a 10-minute incubation.[21]
-
-
Data Analysis:
-
Calculate the kynurenine concentration using a standard curve.
-
Determine the cellular EC50 value for each inhibitor by plotting the percentage of inhibition against the log of inhibitor concentration.
-
-
Caption: General workflow for IDO1 inhibitor benchmarking. */
Summary and Conclusion
This guide outlines a systematic approach for benchmarking this compound against the established IDO1 inhibitors Epacadostat and Navoximod. By employing both cell-free enzymatic and cell-based functional assays, researchers can obtain a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.
The cell-free assay provides a direct measure of enzyme inhibition (IC50), which is crucial for structure-activity relationship (SAR) studies. The cell-based assay offers a more physiologically relevant measure (EC50), accounting for factors like cell permeability that are critical for in vivo success. A successful candidate would ideally exhibit potent activity in both assays, with a low nanomolar IC50 and EC50, comparable to or exceeding the benchmark compounds.
While the clinical development of some IDO1 inhibitors like Epacadostat has faced challenges, the therapeutic rationale for targeting the kynurenine pathway remains strong, particularly in combination with other immunotherapies.[9] Rigorous preclinical benchmarking, as detailed here, is an indispensable step in identifying next-generation inhibitors with improved pharmacological properties and a higher probability of clinical success.
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- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 7-Chloro-4-fluoro-1-indanone: An Evaluation of Reproducibility and Protocol Robustness
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Chloro-4-fluoro-1-indanone
This compound is a substituted indanone derivative of significant interest in pharmaceutical research and development. The indanone scaffold is a privileged structure found in numerous biologically active molecules. The specific substitution pattern of this compound, featuring both chloro and fluoro groups, offers unique electronic properties that can modulate the pharmacological activity of larger molecules, making it a valuable intermediate for the synthesis of novel therapeutic agents. Given its importance, the reliable and reproducible synthesis of this key intermediate is of paramount importance.
This guide will focus on the most prevalent synthetic route to this compound: the intramolecular Friedel-Crafts acylation of 3-(2-chloro-5-fluorophenyl)propanoic acid. We will explore two distinct and commonly employed protocols for the crucial cyclization step, providing a detailed comparison of their methodologies and outcomes.
The Precursor: Synthesis of 3-(2-chloro-5-fluorophenyl)propanoic acid
The successful synthesis of this compound is critically dependent on the availability and purity of its precursor, 3-(2-chloro-5-fluorophenyl)propanoic acid. A common and adaptable method for the synthesis of such 3-arylpropanoic acids involves the malonic ester synthesis, starting from the corresponding benzyl halide.
A general procedure, adapted from established methodologies for similar halogenated phenylpropanoic acids, is presented below. This method offers a reliable route to the necessary precursor.
Experimental Protocol: Synthesis of 3-(2-chloro-5-fluorophenyl)propanoic acid
Step 1: Diethyl (2-chloro-5-fluorobenzyl)malonate Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, diethyl malonate is added dropwise at room temperature.
-
2-chloro-5-fluorobenzyl chloride is then added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl (2-chloro-5-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
The crude diethyl (2-chloro-5-fluorobenzyl)malonate is then subjected to hydrolysis and decarboxylation by heating with a solution of sodium hydroxide in water and ethanol.
-
The reaction mixture is refluxed until the hydrolysis is complete.
-
The ethanol is removed by distillation, and the aqueous solution is cooled and acidified with concentrated hydrochloric acid.
-
The precipitated 3-(2-chloro-5-fluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
The Core Transformation: Intramolecular Friedel-Crafts Acylation
The pivotal step in the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(2-chloro-5-fluorophenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the five-membered ketone ring of the indanone. The success of this transformation hinges on the choice of a strong acid catalyst to promote the formation of the key acylium ion intermediate.
We will now compare two of the most common and effective protocols for this cyclization: the use of polyphosphoric acid (PPA) and the conversion to the acyl chloride followed by cyclization with aluminum chloride (AlCl₃).
Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization
Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations as it serves as both a catalyst and a solvent.[1] It is a strong dehydrating agent that facilitates the formation of the acylium ion directly from the carboxylic acid.
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, 3-(2-chloro-5-fluorophenyl)propanoic acid is added to an excess of polyphosphoric acid.
-
The mixture is heated with vigorous stirring to a temperature between 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to approximately 60 °C and then carefully poured onto crushed ice with stirring.
-
The precipitated crude product is collected by filtration and washed thoroughly with water until the washings are neutral.
-
The crude solid is then washed with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by another water wash.
-
The product is dried, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture).
The high viscosity of PPA necessitates efficient mechanical stirring to ensure a homogenous reaction mixture and prevent localized overheating. The temperature is a critical parameter; temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to charring and the formation of side products. The acidic workup is essential to hydrolyze the phosphate esters formed during the reaction and to precipitate the organic product. The bicarbonate wash is a crucial purification step to remove the acidic starting material, which often co-precipitates with the product.
Protocol 2: Acyl Chloride Cyclization using Aluminum Chloride (AlCl₃)
This two-step approach first involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is then cyclized in the presence of a strong Lewis acid catalyst, typically aluminum chloride.[1] This method often proceeds under milder conditions than the PPA method.
Step 2a: Synthesis of 3-(2-chloro-5-fluorophenyl)propionyl chloride
-
To a solution of 3-(2-chloro-5-fluorophenyl)propanoic acid in an inert solvent such as dichloromethane (DCM) or toluene, a slight excess of thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-chloro-5-fluorophenyl)propionyl chloride, which is typically used in the next step without further purification.
Step 2b: Intramolecular Friedel-Crafts Cyclization
-
The crude acyl chloride is dissolved in a dry, inert solvent like dichloromethane or 1,2-dichloroethane.
-
The solution is cooled in an ice bath, and a stoichiometric amount of anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring.[2]
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
The conversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, allowing the Friedel-Crafts acylation to proceed under milder conditions. The use of an anhydrous solvent and inert atmosphere is crucial as aluminum chloride is highly hygroscopic and reacts violently with water. The portion-wise addition of AlCl₃ at low temperature is necessary to control the exothermic reaction. The acidic workup is required to decompose the aluminum chloride-ketone complex and liberate the final product.
Comparative Analysis and Data Summary
To facilitate a direct comparison of the two protocols, the following table summarizes the key experimental parameters and expected outcomes. The data presented is a synthesis of typical results reported in the literature for similar intramolecular Friedel-Crafts acylations.
| Parameter | Protocol 1: PPA-Mediated Cyclization | Protocol 2: Acyl Chloride/AlCl₃ Cyclization |
| Starting Material | 3-(2-chloro-5-fluorophenyl)propanoic acid | 3-(2-chloro-5-fluorophenyl)propanoic acid |
| Key Reagents | Polyphosphoric acid (PPA) | Thionyl chloride (or oxalyl chloride), Aluminum chloride (AlCl₃) |
| Reaction Temperature | 80-100 °C | 0 °C to room temperature |
| Reaction Time | Typically 2-4 hours | Typically 1-3 hours |
| Work-up Procedure | Quenching with ice, filtration | Quenching with ice/HCl, extraction |
| Purification Method | Recrystallization | Column chromatography or recrystallization |
| Typical Yield | 60-75% | 70-85% |
| Key Advantages | One-step cyclization from the acid | Milder reaction conditions, often higher yields |
| Key Disadvantages | High viscosity, requires high temperatures | Two-step process, requires handling of corrosive reagents |
Experimental Workflows and Diagrams
To visually represent the described synthetic pathways, the following diagrams have been generated.
Synthesis of 3-(2-chloro-5-fluorophenyl)propanoic acid
Caption: Workflow for the synthesis of the precursor acid.
Intramolecular Friedel-Crafts Acylation Protocols
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-4-fluoro-1-indanone
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond discovery and into the safe and ethical management of the chemical entities we handle. 7-Chloro-4-fluoro-1-indanone, a halogenated indanone derivative, is a valuable building block in medicinal chemistry. However, its halogenated nature necessitates a rigorous and compliant disposal protocol. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties under frameworks established by the Environmental Protection Agency (EPA).[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity. The procedures outlined here are designed to be a self-validating system, ensuring that every step reinforces a culture of safety and responsibility.
Part 1: Hazard Assessment and Characterization
Before handling any chemical waste, a thorough understanding of its properties and hazards is paramount. This initial assessment informs every subsequent step of the disposal process. This compound is a solid organic compound containing both chlorine and fluorine, classifying it as a halogenated organic compound . This classification is critical, as many regulatory waste streams mandate the segregation of halogenated and non-halogenated organic waste.[2][3]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Information | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 881190-28-9 | [4] |
| Molecular Formula | C₉H₆ClFO | [5] |
| Appearance | White to off-white solid | [4] |
| Primary Hazards | Skin irritant, serious eye irritant, potential respiratory irritant. Harmful if swallowed. | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [6][8] |
| Regulatory Status | Hazardous Waste under EPA Resource Conservation and Recovery Act (RCRA). | [1][9] |
Part 2: Personnel Safety and Engineering Controls
The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace, which includes implementing appropriate controls to minimize exposure to hazardous chemicals.[10][11]
-
Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[6][12] This is the primary line of defense to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[6][13]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:
-
Eye Protection : ANSI-rated safety goggles or safety glasses with side shields.[6][14]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contact.
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[6]
-
Part 3: Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is the meticulous identification, segregation, and containment of waste streams.[12] Adherence to this protocol is not merely procedural; it is a safeguard against dangerous chemical reactions and ensures compliance with federal and local regulations.
Step 1: Waste Segregation (The Critical First Step)
All waste containing this compound must be treated as hazardous halogenated organic waste .
-
Solid Waste : Collect unadulterated this compound powder, contaminated weigh boats, and other solid materials in a dedicated container for "Halogenated Organic Solids."
-
Liquid Waste : If dissolved in a solvent, the entire solution is classified as halogenated organic liquid waste. Do not mix this waste with non-halogenated solvent waste streams (e.g., acetone, hexane, ethyl acetate).[3] The cost of disposing of halogenated waste is significantly higher, and mixing streams unnecessarily increases disposal costs and complexity.[3]
-
Contaminated Lab Supplies : All disposable items that have come into contact with the chemical (e.g., gloves, wipes, pipette tips) must be collected in a designated, lined container for solid hazardous waste.[15]
Causality : Segregation prevents violent chemical reactions between incompatible waste types, such as acids and bases or oxidizers and organic compounds.[12][16] Furthermore, federal regulations like the EPA's RCRA have specific disposal requirements for different waste categories, making segregation a legal necessity.[1]
Step 2: Container Selection and Management
The integrity of your waste containment system is crucial for preventing leaks and spills.
-
Compatibility : Use only containers made of materials chemically compatible with the waste. For this compound (solid or in organic solvent), a high-density polyethylene (HDPE) or glass container is appropriate.[9][16]
-
Condition : The container must be in excellent condition, free of cracks or deterioration, with a secure, leak-proof, screw-top lid.[1][15][16]
-
Headspace : Never fill a waste container beyond 90% capacity.[9] Leaving at least 10% headspace is an essential safety measure to accommodate vapor expansion, preventing container rupture.
-
Closure : Keep the waste container securely capped at all times, except when actively adding waste.[2][3][16] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 3: Meticulous Labeling
Proper labeling is a core requirement of the OSHA Hazard Communication Standard and EPA regulations.[10][17] An unlabeled or improperly labeled container is a serious safety violation.
-
Timing : Affix a completed waste label to the container before adding any waste.[2]
-
Content : The label must include the following information:
-
The full chemical name(s) of all components. For this waste stream, list "this compound." Avoid using abbreviations, acronyms, or chemical formulas.[2][16]
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic"). GHS pictograms should be used where applicable.[17][18]
-
The accumulation start date (the date the first drop of waste is added).[12]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][17]
-
Location : The SAA must be under the direct control of laboratory personnel.[9][15]
-
Secondary Containment : Store the waste container within a secondary containment system, such as a chemically resistant tray or tub.[15][16] The secondary container must be large enough to hold the entire volume of the largest container plus 10%, providing a crucial safeguard against spills.[15]
-
Segregation within SAA : Even within the SAA, ensure incompatible waste containers are physically separated.[16]
Step 5: Arranging for Final Disposal
Hazardous waste must never be disposed of via standard trash or poured down the drain.[1][3][15]
-
Authorized Disposal : The final disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][9][15]
-
Requesting Pickup : Follow your institution's specific procedures for requesting a waste pickup. Ensure containers are properly sealed and labeled before the scheduled pickup time. Once a container is full, it must be removed from the SAA within three days.[16]
-
Empty Containers : The original, now-empty container that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[15] Only after being properly decontaminated can the container be disposed of as non-hazardous waste, pending institutional policy.[15]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
References
- Daniels Health. (2025, May 21).
- ChemicalBook. This compound CAS#: 881190-28-9.
- eCFR.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Benchchem.
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- Braun Research Group.
- Environment, Health and Safety, University of North Carolina
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Sigma-Aldrich. (2022, March 26).
- Fluoromart. 6-CHLORO-4-FLUORO-1-INDANONE CAS:174603-49-7.
- PubChemLite. This compound (C9H6ClFO).
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A Researcher's Guide to the Safe Handling of 7-Chloro-4-fluoro-1-indanone
The procedural guidance herein is built upon the foundational principles of laboratory safety, emphasizing a proactive stance on risk mitigation. By understanding the potential hazards and implementing the recommended personal protective equipment (PPE) and handling protocols, you can maintain a secure research environment while advancing your scientific endeavors.
Hazard Assessment: A Synthesis of Available Data
Due to the absence of a dedicated SDS for 7-Chloro-4-fluoro-1-indanone, a thorough hazard assessment has been conducted by examining the safety profiles of structurally related compounds, including 5-Chloro-1-indanone, 7-Fluoro-1-indanone, and 6-Chloro-4-fluoro-1-indanone.[1][2][3][4] Based on this comparative analysis, this compound should be handled as a hazardous substance with the potential for the following adverse effects:
-
Skin Irritation and Corrosion: Similar halogenated indanones are known to cause skin irritation.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5]
It is imperative to handle this compound with the utmost care, assuming it possesses these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6][7] | To prevent skin contact and potential absorption. Nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[1] For extended contact, more robust gloves like Butyl rubber are recommended.[6] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[8][9] | To protect against splashes, dust, and vapors that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or potential for significant splashing, a chemical-resistant apron over the lab coat is advised.[6] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge is mandatory.[6] | To prevent inhalation of the compound, which may cause respiratory irritation and other toxic effects. |
PPE Selection and Use Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
3.1. Preparation and Weighing
-
Designated Area: All handling of this compound must be performed in a designated area, such as a chemical fume hood.[1]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
Utensils: Use dedicated, clean spatulas and weighing boats.
3.2. Use in Reactions
-
Closed Systems: Whenever possible, use closed systems for reactions involving this compound.
-
Temperature Control: Be mindful of the reaction temperature to avoid the generation of excessive vapors.
-
Ventilation: Maintain constant ventilation throughout the experimental procedure.
3.3. Post-Procedure and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.
Emergency Response Flowchart
Caption: Flowchart for emergency response to chemical exposure.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[1]
5.1. Waste Segregation and Collection
-
Hazardous Waste: All waste containing this compound must be treated as hazardous waste.[12]
-
Containers: Use dedicated, clearly labeled, and sealed hazardous waste containers.[1]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, wipes, and weighing boats, must also be disposed of as hazardous waste.[12]
5.2. Disposal Protocol
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[12]
By adhering to these comprehensive guidelines, you contribute to a culture of safety and responsibility in your laboratory. The principles of careful planning, diligent execution, and responsible disposal are the cornerstones of sound scientific practice.
References
- Personal protective equipment for handling 5-Chloro-1,1-difluoroindan - Benchchem. (n.d.).
- SAFETY DATA SHEET - 5-Chloro-1-indanone. (2025, December 22). Thermo Fisher Scientific Chemicals, Inc.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - 5,7-Difluoro-1-indanone. (2025, December 26). Fisher Scientific.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services.
- Personal Protective Equipment (PPE) - Appendix E. (n.d.). University of Tennessee Knoxville Environmental Health and Safety.
- 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem. (n.d.). National Center for Biotechnology Information.
- 1-Indanone - SAFETY DATA SHEET. (2015, February 10).
- Proper Disposal of 5-Fluoro-1-indanone: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem. (n.d.). National Center for Biotechnology Information.
- 6-CHLORO-4-FLUORO-1-INDANONE | 174603-49-7 - Fluoromart. (n.d.).
- Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. (n.d.). Cole-Parmer.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
